molecular formula C16H13F2NO2 B2537298 NCRW0005-F05

NCRW0005-F05

Numéro de catalogue: B2537298
Poids moléculaire: 289.28 g/mol
Clé InChI: AIIIYUSGINMZMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NCRW0005-F05 is a useful research compound. Its molecular formula is C16H13F2NO2 and its molecular weight is 289.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c1-21-13-9-7-11(8-10-13)14-16(17,18)15(20)19(14)12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIIYUSGINMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Antagonistic Action of NCRW0005-F05 on the Orphan Receptor GPR139

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical analysis reveals that NCRW0005-F05 functions as a potent antagonist of the G protein-coupled receptor 139 (GPR139), a promising drug target for a range of neurological and metabolic disorders. This document outlines the mechanism of action of this compound, detailing the underlying signaling pathways and the experimental methodologies used in its characterization.

Core Mechanism of Action: Antagonism of GPR139 Signaling

This compound exerts its pharmacological effect by inhibiting the signaling cascade initiated by the activation of GPR139.[1] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and is predominantly expressed in the central nervous system, particularly in the habenula.[2] Research suggests GPR139's involvement in modulating dopamine and opioid signaling pathways, making it a key area of investigation for conditions such as Parkinson's disease, diabetes, and obesity.[1]

The primary signaling pathway for GPR139 involves its coupling to the Gαq/11 subunit of heterotrimeric G proteins.[3] Upon activation, GPR139 facilitates the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in intracellular calcium concentration is a critical downstream signal that mediates the physiological effects of GPR139 activation.

This compound acts as a competitive antagonist at the GPR139 receptor, effectively blocking the binding of agonists and thereby preventing the initiation of this Gαq/11-mediated signaling cascade. This inhibitory action results in the suppression of intracellular calcium mobilization, which is the hallmark of GPR139 activation.

Quantitative Analysis of this compound Activity

The potency of this compound as a GPR139 antagonist was determined through a high-throughput screening (HTS) campaign that identified the compound from a library of 16,000 synthetic molecules. The key quantitative parameter defining its activity is the half-maximal inhibitory concentration (IC50).

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundGPR139Calcium Mobilization Assay0.21[1]

Experimental Protocols

The discovery and characterization of this compound relied on a robust cell-based high-throughput screening assay designed to measure changes in intracellular calcium concentrations.

High-Throughput Screening for GPR139 Antagonists (Calcium Mobilization Assay)

Objective: To identify small molecule antagonists of GPR139 from a diverse chemical library.

Methodology:

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human GPR139 was utilized for the assay.

  • Assay Principle: The assay measures the ability of test compounds to inhibit the increase in intracellular calcium triggered by a GPR139 agonist. The change in calcium levels is detected using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cell Plating: CHO-GPR139 cells were seeded into 384-well microplates and cultured to form a confluent monolayer.

    • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage. The plates were incubated to allow for de-esterification of the dye within the cells.

    • Compound Addition: Test compounds from the chemical library, including this compound, were added to the wells at a specific concentration.

    • Agonist Stimulation: After a brief incubation with the test compounds, a known GPR139 agonist was added to the wells to stimulate the receptor.

    • Signal Detection: The fluorescence intensity in each well was measured over time using a Fluorometric Imaging Plate Reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The ability of a test compound to act as an antagonist was determined by its capacity to reduce the fluorescence signal induced by the agonist. The IC50 value for this compound was calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of the agonist-induced calcium response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPR139 signaling pathway and the experimental workflow for the high-throughput screening of its antagonists.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR139 GPR139 G_alpha_q Gαq/11 GPR139->G_alpha_q activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 G_alpha_q->PLC activates IP3R IP3 Receptor IP3->IP3R binds Ca_store Ca2+ Store IP3R->Ca_store opens Ca_release Ca2+ Release Ca_store->Ca_release Agonist Agonist Agonist->GPR139 NCRW0005_F05 This compound NCRW0005_F05->GPR139 Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: GPR139 signaling pathway and the antagonistic action of this compound.

HTS_Workflow start Start plate_cells Plate CHO-GPR139 cells in 384-well plates start->plate_cells dye_load Load cells with calcium-sensitive dye plate_cells->dye_load add_compounds Add test compounds (including this compound) dye_load->add_compounds incubate Incubate add_compounds->incubate add_agonist Add GPR139 agonist incubate->add_agonist read_fluorescence Measure fluorescence (FLIPR) add_agonist->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for the identification of GPR139 antagonists.

References

In-Depth Technical Guide: NCRW0005-F05 as a GPR139 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCRW0005-F05, a potent antagonist of the G protein-coupled receptor 139 (GPR139). This document details the compound's properties, its interaction with GPR139 signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction to GPR139 and this compound

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its signaling is complex, coupling to multiple G protein families, including Gq/11, Gi/o, and Gs. The primary and most well-characterized pathway is through Gq/11, which leads to the mobilization of intracellular calcium. GPR139 is implicated in a variety of neurological processes and is a promising target for therapeutic intervention in neuropsychiatric disorders.

This compound has been identified as a potent antagonist of GPR139. Its discovery and characterization provide a valuable tool for researchers to probe the function of GPR139 and to explore its therapeutic potential.

Quantitative Data Presentation

Chemical and Pharmacological Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₁₃F₂NO₂[1][2]
Molecular Weight 289.28 g/mol [1]
CAS Number 342779-66-2[2]
IC₅₀ vs. GPR139 0.21 µM[3]
Core Structure 3,3-difluoro-4-phenylazetidin-2-one[4]
GPR139 Signaling Pathway Summary
G Protein PathwaySecond MessengerCellular Response
Gq/11 (Primary) Inositol trisphosphate (IP₃) & Diacylglycerol (DAG)Increased intracellular calcium [Ca²⁺]i
Gi/o Decreased cyclic AMP (cAMP)Inhibition of adenylyl cyclase
Gs Increased cyclic AMP (cAMP)Activation of adenylyl cyclase

GPR139 Signaling Pathways

The activation of GPR139 by an agonist initiates a cascade of intracellular events mediated by different G protein subtypes. This compound acts by blocking these agonist-induced signaling pathways.

GPR139_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates Gs Gαs GPR139->Gs Activates Gi Gαi/o GPR139->Gi Activates PLC PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP_inc cAMP ↑ AC->cAMP_inc cAMP_dec cAMP ↓ AC->cAMP_dec Agonist Agonist Agonist->GPR139 Activates Antagonist This compound (Antagonist) Antagonist->GPR139 Blocks Gq11->PLC Activates G_beta_gamma_q Gβγ Gs->AC Stimulates G_beta_gamma_s Gβγ Gi->AC Inhibits G_beta_gamma_i Gβγ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC PKA_inc PKA Activation cAMP_inc->PKA_inc PKA_dec PKA Inhibition cAMP_dec->PKA_dec

GPR139 Signaling Pathways

Experimental Protocols

GPR139 Antagonist Calcium Mobilization Assay (Gq/11 Pathway)

This protocol describes a method to quantify the antagonist activity of this compound on the GPR139-mediated Gq/11 signaling pathway by measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow start Start cell_culture Seed CHO-K1 cells stably expressing human GPR139 in 384-well plates start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer cell_culture->dye_loading incubation1 Incubate for 1 hour at 37°C dye_loading->incubation1 compound_addition Add this compound (or vehicle) to the wells incubation1->compound_addition incubation2 Incubate for 15-30 minutes at room temperature compound_addition->incubation2 agonist_challenge Place plate in FLIPR and add a GPR139 agonist (e.g., L-Tryptophan or a synthetic agonist) at an EC₈₀ concentration incubation2->agonist_challenge data_acquisition Measure fluorescence intensity kinetically (e.g., every 1.5 seconds for 3 minutes) agonist_challenge->data_acquisition analysis Analyze data to determine the inhibition of the agonist-induced calcium flux and calculate IC₅₀ data_acquisition->analysis end End analysis->end cAMP_Assay_Workflow cluster_gs Gs Pathway Assay cluster_gi Gi/o Pathway Assay start_gs Start cells_gs Seed GPR139-expressing cells start_gs->cells_gs compound_gs Add this compound cells_gs->compound_gs agonist_gs Add GPR139 Agonist compound_gs->agonist_gs lysis_gs Lyse cells and measure cAMP agonist_gs->lysis_gs end_gs End lysis_gs->end_gs start_gi Start cells_gi Seed GPR139-expressing cells start_gi->cells_gi compound_gi Add this compound cells_gi->compound_gi forskolin_agonist_gi Add Forskolin + GPR139 Agonist compound_gi->forskolin_agonist_gi lysis_gi Lyse cells and measure cAMP forskolin_agonist_gi->lysis_gi end_gi End lysis_gi->end_gi

References

GPR139: A CNS-Enriched Orphan Receptor Implicated in Neurological and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 139 (GPR139) is a class A orphan GPCR predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3][4] Its highly conserved nature across vertebrate species suggests a fundamental role in neurophysiology.[1][5] While its endogenous ligands are not definitively established, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like ACTH and α-MSH, have been identified as putative agonists, activating the receptor at relatively high concentrations.[2][3][6][7] This has led to the hypothesis that GPR139 may function as a nutrient-sensing receptor.[2][8] Due to its specific expression pattern and its interactions with key neurotransmitter systems, GPR139 has emerged as a promising therapeutic target for a range of disorders, most notably neuropsychiatric conditions, but also metabolic diseases and cancer.

GPR139 Signaling Pathways

GPR139 exhibits signaling promiscuity, capable of coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[1][3] However, the primary and most robustly characterized pathway is through Gq/11 activation.[2][3][9][10]

  • Gq/11 Pathway : Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This calcium response is a common readout in functional assays for GPR139 agonists.[2][11][12]

  • Gi/o and Gs Pathways : Evidence also suggests coupling to Gi/o and Gs proteins.[1][2][9] GPR139 activation can stimulate adenylyl cyclase (AC) to produce cAMP (indicative of Gs or Gq/11 signaling) and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9][10]

  • Crosstalk with MOR and D2R : A critical aspect of GPR139 function is its inhibitory crosstalk with the μ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][5][13] GPR139 counteracts MOR signaling by opposing the regulation of downstream effectors like adenylyl cyclase and GIRK channels.[1][9] This functional interaction forms the basis for its role in opioid response and neuropsychiatric disorders.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers GPR139 GPR139 MOR μ-Opioid Receptor (MOR) GPR139->MOR D2R Dopamine D2 Receptor (D2R) GPR139->D2R Inhibits Signaling Gq11 Gαq/11 GPR139->Gq11 Activates Gio Gαi/o GPR139->Gio Activates MOR->Gio D2R->Gio PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gq11->AC Stimulates GIRK GIRK Channel Gq11->GIRK Inhibits Gio->AC Inhibits Gio->GIRK Activates Ca2 ↑ [Ca²⁺]i PLC->Ca2 Leads to cAMP cAMP AC->cAMP

GPR139 primarily signals via Gαq/11, leading to downstream effects and inhibiting MOR/D2R pathways.

Implication in Neuropsychiatric Disorders

The most significant body of evidence links GPR139 to neuropsychiatric conditions, particularly those involving the dopaminergic and opioidergic systems.[13][14][15]

Schizophrenia

GPR139 is a key emerging target for schizophrenia, especially for its negative symptoms.[16][17] Evidence is primarily derived from preclinical knockout mouse models.

  • Knockout Phenotype : Mice lacking the GPR139 gene (Gpr139-/-) exhibit a range of schizophrenia-like symptoms.[6][13][15] These include hyperactivity, anxiety-like traits, deficits in social interaction, and a complete loss of prepulse inhibition (a measure of sensorimotor gating that is deficient in schizophrenia patients).[13][15] They also display spontaneous "hallucinogenic" head-twitches.[13][14][15]

  • Pharmacological Rescue : Crucially, many of these behavioral deficits in knockout mice can be reversed by administering antagonists for the D2 dopamine receptor (haloperidol) and the μ-opioid receptor (naltrexone).[6][13][14][15] This suggests the schizophrenia-like pathology in these mice stems from dopaminergic and opioidergic hyper-functionality due to the absence of GPR139's inhibitory influence.[13][15]

  • Therapeutic Agonists : The development of potent GPR139 agonists, such as Zelatriazin (TAK-041), has shown promise in preclinical models for treating the negative and cognitive symptoms of schizophrenia.[6][16][17]

Substance Use Disorders

GPR139's anti-opioid function implicates it in addiction and withdrawal.[4][5][9]

  • Opioid Modulation : Gpr139 knockout mice show enhanced morphine-induced analgesia and reward effects in a conditioned place preference paradigm.[18][19] Conversely, they exhibit significantly reduced behavioral signs of withdrawal.[18][19] This indicates that GPR139 normally dampens the effects of opioids.

  • Alcohol Use Disorder : Human genetic studies have found associations between GPR139 risk variants and alcohol use disorder.[5]

Other CNS Disorders

Genetic association studies have linked GPR139 to other neuropsychiatric conditions:

  • Major Depressive Disorder (MDD) : A potential association has been reported between GPR139 and depressive symptoms.[5]

  • Attention-Deficit/Hyperactivity Disorder (ADHD) : GPR139 has been identified as a gene associated with inattention in juvenile ADHD.[5]

GPR139_CNS_Implication GPR139_LOF GPR139 Loss-of-Function (e.g., Knockout Mouse) System_Hyper Hyper-functionality of Dopaminergic & Opioidergic Systems GPR139_LOF->System_Hyper Leads to Phenotypes Schizophrenia-like Phenotypes System_Hyper->Phenotypes Causes Symptoms • Deficient Prepulse Inhibition • Social Deficits • Hyperactivity • Head-twitches Phenotypes->Symptoms Rescue Pharmacological Rescue Rescue->Phenotypes Reverses Antagonists Haloperidol (D2R Antagonist) Naltrexone (MOR Antagonist) Rescue->Antagonists

Logical flow from GPR139 loss-of-function to schizophrenia-like phenotypes and their rescue.

Implication in Metabolic Disorders

GPR139's expression in the hypothalamus and its potential role as a nutrient sensor for amino acids point to its involvement in energy homeostasis.[2][8][20]

  • Obesity and Energy Balance : A patent described GPR139 knockout mice as having increased lean body mass and decreased body fat compared to wild-type mice.[2] This suggests GPR139 may be a potential target for obesity and other metabolic disorders.[8][17][21]

  • Glucose and Insulin Regulation : Inhibition of GPR139 in the mediobasal hypothalamus of mice using a short-hairpin RNA resulted in increased body mass, reduced fasting blood glucose, and increased insulin levels.[20] These effects may be mediated through the orexin system, suggesting GPR139 plays a role in regulating glycemia and insulin.[20] Its homolog, GPR142, is also activated by L-Trp and L-Phe and is a potential target for type II diabetes due to its role in insulin and incretin secretion.[2][8]

Implication in Cancer

The role of GPR139 in cancer is less defined but is an area of active investigation. Pan-cancer analyses using data from The Cancer Genome Atlas (TCGA) have shown that GPR139 expression is altered across various tumor types.[4][22] Studies have reported both up- and downregulation of GPR139 in cancers such as breast cancer, glioblastoma, pheochromocytoma, and paraganglioma.[4] Analysis of genomic alterations, including mutations and copy number variations, in tumor samples suggests a potential role for GPR139 in the pathophysiology of cancer.[22][23]

Implication in Neurodegenerative Disorders

  • Parkinson's Disease : Given its expression in brain regions relevant to motor control, GPR139 has been proposed as a potential target for Parkinson's disease.[16][17] In vitro studies have shown that GPR139 agonists can protect primary dopaminergic neurons from toxicity.[17]

  • Alzheimer's Disease : Recent research has begun to implicate GPR139 in Alzheimer's disease, highlighting its neuroprotective potential.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for GPR139 agonists and the behavioral phenotypes observed in knockout mice.

Table 1: Potency of Select GPR139 Agonists

Compound Type EC50 (nM) Assay System Reference
JNJ-63533054 Synthetic Agonist 16 hGPR139 (Calcium Mobilization) [17]
Zelatriazin (TAK-041) Synthetic Agonist 22 GPR139 (Unspecified) [17]
Compound 1a Synthetic Agonist 39 GPR139 in CHO-K1 (Calcium Mobilization) [12]
TC-O 9311 Synthetic Agonist 39 GPR139 (Unspecified) [6]
L-Tryptophan Putative Endogenous 220,000 hGPR139 (Unspecified) [2]

| L-Phenylalanine | Putative Endogenous | 320,000 | hGPR139 (Unspecified) |[2] |

Table 2: Summary of Key Phenotypes in Gpr139 Knockout Mice

Phenotypic Domain Observation Implication References
Neuropsychiatric Complete loss of prepulse inhibition Deficient sensorimotor gating [13][15]
Social interaction deficits Negative symptoms of psychosis [5][13][15]
Delayed onset hyperactivity Psychomotor agitation [13][15]
Spontaneous head-twitches Hallucinogenic-like state [13][14][15]
Delayed acquisition of operant task Cognitive/motivational deficits [13][15][24]
Opioid Response Enhanced morphine-induced analgesia Increased opioid sensitivity [18][19]
Augmented morphine reward (CPP) Increased addiction liability [18][19]
Decreased withdrawal responses Reduced physical dependence [18][19]
Metabolic Increased lean body mass Altered energy homeostasis [2]

| | Decreased body fat | Altered energy homeostasis |[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GPR139. Below are protocols for key in vitro and in vivo assays.

Calcium Mobilization Assay (for Gq/11 Coupling)

This is the primary functional assay for identifying GPR139 agonists.

  • Cell Line : HEK293 or CHO-K1 cells stably expressing human GPR139.

  • Protocol :

    • Cell Plating : Seed the GPR139-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

    • Dye Loading : Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

    • Washing : Gently wash the cells with the buffer to remove excess dye.

    • Compound Addition : Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

    • Measurement : Add the test compounds (agonists) at various concentrations and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

    • Data Analysis : The response is quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.[12]

Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11 Coupling)

This assay provides a more integrated measure of Gq/11 signaling over time compared to the transient calcium flux.

  • Cell Line : CHO-K1 or HEK293 cells stably expressing GPR139.

  • Protocol :

    • Cell Plating : Seed cells in a suitable microplate and culture overnight.

    • Stimulation : Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Cell Lysis : Lyse the cells using the detection buffer provided with a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.

    • Detection : Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor). Incubate for 1 hour to overnight at room temperature.

    • Measurement : Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis : Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Determine EC50 values as described for the calcium assay.[25]

Prepulse Inhibition (PPI) Test (in mice)

This in vivo assay measures sensorimotor gating deficits relevant to schizophrenia.

  • Apparatus : A startle response system consisting of a sound-attenuating chamber with a holding cylinder mounted on a piezoelectric platform to detect whole-body startle.

  • Protocol :

    • Acclimation : Place a Gpr139 knockout or wild-type mouse in the holding cylinder and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

    • Test Session : The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials : A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.

      • Prepulse-pulse trials : A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials : Only background noise is present.

    • Measurement : The startle response (amplitude of the flinch) is recorded for each trial.

    • Data Analysis : PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. Gpr139 knockout mice typically show significantly reduced or absent %PPI.[13][15]

GPR139_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS Primary Screen: High-Throughput Ca²⁺ Assay Hit_Val Hit Validation: Dose-Response Curves (EC₅₀) HTS->Hit_Val Secondary Secondary Assays: • IP₁ Accumulation • Receptor Internalization Hit_Val->Secondary Selectivity Selectivity Profiling: Panel of other GPCRs Secondary->Selectivity PK Pharmacokinetics (PK): Brain Penetrance Selectivity->PK Promising Compounds Lead_Opt Lead Optimization Selectivity->Lead_Opt Behavior Behavioral Models: (e.g., Schizophrenia Mouse Model) PK->Behavior PK->Lead_Opt Rescue_Test Test for Rescue of Deficits: (e.g., PPI, Social Interaction) Behavior->Rescue_Test Rescue_Test->Lead_Opt

A typical experimental workflow for the discovery and validation of a GPR139 agonist.

References

The Role of GPR139 in Parkinson's Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system, is emerging as a compelling target in the field of Parkinson's disease (PD) research. Its localization in key brain regions associated with motor control, such as the striatum and substantia nigra, coupled with its modulation of dopaminergic signaling, positions it as a receptor of significant interest. Preclinical studies have demonstrated the neuroprotective potential of GPR139 agonists in cellular models of Parkinson's disease, suggesting a role in mitigating the progressive loss of dopaminergic neurons. Furthermore, its interaction with the dopamine D2 receptor and its influence on locomotor activity underscore its potential to address both the underlying pathology and the motor symptoms of PD. This technical guide provides a comprehensive overview of the current state of GPR139 research in the context of Parkinson's disease, including quantitative data on ligand interactions, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to GPR139

GPR139 is a class A G protein-coupled receptor that is highly conserved across species. While its endogenous ligand is yet to be definitively identified, the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been shown to activate the receptor, albeit at micromolar concentrations.[1][2] The receptor is most abundantly expressed in the habenula, septum, striatum, and hypothalamus.[1][3] This expression pattern in areas critical for motor function has fueled investigation into its role in movement disorders like Parkinson's disease.[1]

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] However, studies have also indicated its ability to couple to the Gi/o pathway.[2] This dual signaling capacity allows for a complex regulation of downstream cellular processes.

A significant aspect of GPR139's function is its interaction with other key receptors implicated in Parkinson's disease, most notably the dopamine D2 receptor (D2R). Co-expression of GPR139 and D2R has been observed in the nigrostriatal pathway.[4] Functional studies have shown that GPR139 can modulate D2R signaling, suggesting a potential mechanism by which GPR139 activation could influence dopaminergic neurotransmission.[1][4]

GPR139_Signaling_Pathway GPR139 Signaling Pathways cluster_agonists Agonists cluster_receptor Receptor cluster_g_proteins G Proteins cluster_effectors Downstream Effectors & Responses L_Trp L-Tryptophan GPR139 GPR139 L_Trp->GPR139 L_Phe L-Phenylalanine L_Phe->GPR139 JNJ_63533054 JNJ-63533054 JNJ_63533054->GPR139 Gq11 Gαq/11 GPR139->Gq11 Gio Gαi/o GPR139->Gio D2R_Modulation Dopamine D2 Receptor Modulation GPR139->D2R_Modulation Functional Interaction PLC Phospholipase C (PLC) Gq11->PLC AC_inhibition Adenylyl Cyclase (Inhibition) Gio->AC_inhibition Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Cell Culture & Transfection HEK293 cells are transiently transfected with a GPR139 expression vector and a promiscuous Gα16 construct. B 2. Dye Loading Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition Test compounds at various concentrations are added to the cells. B->C D 4. Fluorescence Measurement Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). C->D E 5. Data Analysis Concentration-response curves are generated to determine the EC₅₀ value of the agonist. D->E Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation Prepare cell membranes from cells expressing GPR139 or from brain tissue. B 2. Incubation Incubate membranes with a radiolabeled ligand (e.g., [³H]JNJ-63533054) and varying concentrations of a competing unlabeled ligand. A->B C 3. Separation Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. B->C D 4. Radioactivity Measurement Quantify the radioactivity trapped on the filters using liquid scintillation counting. C->D E 5. Data Analysis Determine Kᵢ or IC₅₀ values by analyzing the competition binding curves. D->E

References

GPR139 Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Signaling Mechanisms of the Orphan G Protein-Coupled Receptor 139

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, hypothalamus, and pituitary gland.[1] While its endogenous ligand is still a subject of investigation, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have been identified as putative agonists.[1][2] GPR139 is implicated in the modulation of other neurotransmitter systems, notably the µ-opioid and dopamine D2 receptors, highlighting its potential as a therapeutic target for a range of neurological and psychiatric disorders.[3][4] This guide provides a comprehensive overview of the core signaling pathways of GPR139, detailed experimental protocols for their investigation, and a summary of quantitative data for key ligands.

Core Signaling Pathways

GPR139 primarily signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[5] There is also evidence for its coupling to the Gi/o family, which can modulate adenylyl cyclase activity and G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][6] Furthermore, GPR139 activation can lead to the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking.[4]

Gq/11 Signaling Pathway

The canonical signaling pathway for GPR139 involves its coupling to Gq/11 proteins.[5] Upon agonist binding, GPR139 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. The activated Gαq/11-GTP dissociates from the Gβγ dimer and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a hallmark of GPR139 activation and a common readout in functional assays.[5]

Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ligand Agonist (L-Trp, L-Phe, etc.) Ligand->GPR139 Binds

GPR139 Gq/11 signaling cascade.

Gi/o Signaling and Modulation of cAMP and GIRK Channels

In addition to Gq/11 coupling, studies have demonstrated that GPR139 can also activate Gi/o proteins.[3][6] The activation of Gi/o typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. However, for GPR139, the downstream effects of Gi/o coupling are more complex. Some studies report that GPR139 activation leads to an increase in cAMP levels, a paradoxical effect suggested to be mediated by Gq/11-dependent calcium signaling, which can stimulate certain adenylyl cyclase isoforms.[3]

Furthermore, the Gβγ subunits released upon Gi/o activation can directly modulate the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory signal in neurons. Interestingly, while GPR139 couples to Gi/o, direct activation of GIRK channels has not been consistently observed. Instead, it is proposed that GPR139's Gq/11 signaling can counteract the effects of other Gi/o-coupled receptors, like the µ-opioid receptor, on GIRK channels.[3][6]

Gio_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gio Gi/o GPR139->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Modulates (via Gβγ) ATP ATP AC->ATP Converts K_in K⁺ (in) GIRK->K_in cAMP cAMP ATP->cAMP K_out K⁺ (out) K_in->K_out Efflux Ligand Agonist Ligand->GPR139

GPR139 Gi/o signaling and downstream effectors.

β-Arrestin Recruitment

Upon agonist stimulation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR139 can recruit β-arrestins.[4] β-arrestin binding to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.[7] Beyond desensitization, β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. For GPR139, β-arrestin recruitment has been implicated in the modulation of µ-opioid receptor signaling.[4][8] The recruitment of β-arrestin can also lead to the internalization of GPR139, a process that removes the receptor from the cell surface and can lead to its degradation or recycling back to the membrane.

B_Arrestin_Recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139_active GPR139 (Active) GPR139_phospho GPR139-P GPR139_active->GPR139_phospho GRK GRK GPR139_active->GRK Recruits B_Arrestin β-Arrestin GPR139_phospho->B_Arrestin Recruits GRK->GPR139_active Phosphorylates Desensitization Desensitization B_Arrestin->Desensitization Internalization Internalization B_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling B_Arrestin->Signaling Agonist Agonist Agonist->GPR139_active

GPR139 β-arrestin recruitment workflow.

Quantitative Data Summary

The following tables summarize the potency (EC50) and inhibitory constants (IC50) of various endogenous and synthetic ligands for GPR139 in different functional assays.

Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays

AgonistCell LineEC50 (nM)Reference(s)
Endogenous Ligands
L-TryptophanHEK293220,000[4]
L-PhenylalanineHEK293320,000[4]
Synthetic Agonists
JNJ-63533054HEK29316[1][2][9]
JNJ-63533054Rat GPR13963[1][2]
JNJ-63533054Mouse GPR13928[1][2]
JNJ-63533054CHO-K113[4]
TC-O 9311CHO-K139[10]
Compound 1aCHO-K139[11]

Table 2: Ligand Activity in Other Functional Assays

LigandAssayCell LineActivity (nM)Reference(s)
Agonists
JNJ-63533054GTPγS BindingHEK293EC50 = 17[1][2]
JNJ-63533054cAMP AccumulationHEK293T/17EC50 = 41[3]
Antagonists
NCRW0005-F05Calcium MobilizationCHO-K1IC50 = 210[11]
NCRW0001-C02Calcium MobilizationCHO-K1IC50 = 400[11]
LP-471756cAMP AccumulationHEK293FIC50 = 670[11]
JNJ-3792165GTPγS Binding-pKb = 7.4[12]

Experimental Protocols

Detailed methodologies for key experiments used to characterize GPR139 signaling are provided below.

Calcium Mobilization Assay (Fluo-4 NW)

This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following GPR139 activation.

Calcium_Assay_Workflow start Start plate_cells Plate GPR139-expressing cells in 96- or 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_dye Prepare Fluo-4 NW dye loading solution incubate_overnight->prepare_dye load_dye Remove media and add dye solution prepare_dye->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye prepare_compounds Prepare agonist/antagonist dilutions incubate_dye->prepare_compounds read_fluorescence Measure baseline and post-stimulation fluorescence on a plate reader prepare_compounds->read_fluorescence analyze_data Analyze data to determine EC50/IC50 read_fluorescence->analyze_data end End analyze_data->end

Calcium mobilization assay workflow.

Materials:

  • GPR139-expressing cells (e.g., HEK293 or CHO-K1)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluo-4 NW Calcium Assay Kit

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • GPR139 agonists and antagonists

  • Fluorescence microplate reader with bottom-read capabilities and kinetic mode

Procedure:

  • Cell Plating: Seed GPR139-expressing cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The following day, remove the growth medium and add the Fluo-4 NW dye loading solution to each well.[13]

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.[14]

  • Compound Preparation: Prepare serial dilutions of agonists or antagonists in assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for a short period.

    • Add the compound solutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for a defined period to capture the calcium transient.[14]

  • Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the log of the concentration and fit to a sigmoidal dose-response curve to calculate the EC50. For antagonists, perform the assay in the presence of a fixed concentration of agonist (e.g., EC80) and calculate the IC50 from the inhibition curve.

cAMP Accumulation Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels.

Materials:

  • GPR139-expressing cells

  • White, low-volume 384-well microplates

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

  • Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX)

  • GPR139 agonists and antagonists

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Harvest and resuspend GPR139-expressing cells in stimulation buffer.

  • Compound Addition: Add a small volume of the cell suspension to the wells of a 384-well plate. Then add the test compounds (agonists or antagonists).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production/inhibition.[15]

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to each well.[15]

  • Incubation: Incubate the plate for 1 hour at room temperature in the dark.

  • HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to determine the cAMP concentration in each well. Plot the results to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay (PathHunter)

This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to GPR139.

Materials:

  • PathHunter GPR139 β-Arrestin cell line (e.g., from DiscoveRx)

  • White, solid-bottom 96- or 384-well microplates

  • PathHunter Detection Reagents

  • GPR139 agonists

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter GPR139 cells in the microplate and incubate overnight.[16]

  • Compound Addition: Add serial dilutions of the agonist to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.[16]

  • Detection: Add the PathHunter Detection Reagents to each well.

  • Incubation: Incubate for 60 minutes at room temperature.[16]

  • Luminescence Reading: Read the chemiluminescent signal on a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

GPR139 presents a compelling target for drug discovery due to its specific expression in the brain and its role in modulating key neurotransmitter systems. A thorough understanding of its complex signaling pathways, including the primary Gq/11-mediated calcium mobilization, the nuanced involvement of the Gi/o pathway, and the regulatory role of β-arrestin, is crucial for the development of selective and effective therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the function of GPR139 and unlock its therapeutic potential.

References

Endogenous Ligands for GPR139: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Identification, Characterization, and Signaling of Endogenous Ligands for the Orphan G Protein-Coupled Receptor 139.

This technical guide provides a comprehensive overview of the current understanding of the endogenous ligands for the G protein-coupled receptor 139 (GPR139). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the identification of these ligands, their quantitative characterization, the signaling pathways they activate, and the detailed experimental protocols utilized in their study.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its exclusive expression in the brain and pituitary gland suggests a significant role in neurological processes.[3] Initially classified as an orphan receptor due to its unknown endogenous ligand, research has now identified key molecules that activate this receptor, paving the way for a deeper understanding of its physiological function and its potential as a therapeutic target for neuropsychiatric and metabolic disorders.[4][5]

Identified Endogenous Ligands

The primary endogenous ligands identified for GPR139 are the essential aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) .[3][6] Several studies have confirmed their ability to activate GPR139, with EC50 values in the micromolar range, which is consistent with their physiological concentrations in the brain.[3] In addition to these amino acids, certain peptide hormones, specifically adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) , have also been proposed as potential endogenous agonists, although their role is less definitively established compared to L-Trp and L-Phe.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the binding and functional activity of the endogenous ligands for GPR139.

Table 1: Functional Potency of Endogenous Ligands at GPR139

LigandAssay TypeSpeciesCell LineParameterValue (µM)Reference
L-TryptophanCalcium MobilizationHumanRecombinant CellsEC5030 - 300[3]
L-PhenylalanineCalcium MobilizationHumanRecombinant CellsEC5030 - 300[3]
L-TryptophanCalcium MobilizationHumanHEK293EC50220[2]
L-PhenylalanineCalcium MobilizationHumanHEK293EC50320[2]
ACTHCalcium MobilizationHumanHEK293EC502.1[7]
α-MSHCalcium MobilizationHumanHEK293EC502.2[7]
β-MSHCalcium MobilizationHumanHEK293EC506.3[7]

Table 2: Ligand Binding Affinities for GPR139

LigandRadioligandSpeciesCell LineParameterValueReference
L-Tryptophan[³H]JNJ-63533054HumanCHO-TRexDisplacementSpecific displacement observed[5]
L-Phenylalanine[³H]JNJ-63533054HumanCHO-TRexDisplacementSpecific displacement observed[5]
ACTH[³H]JNJ-63533054HumanCHO-TRex% Displacement @ 30µM40%[5]
β-MSH[³H]JNJ-63533054HumanCHO-TRex% Displacement @ 30µM30%[5]
α-MSH[³H]JNJ-63533054HumanCHO-TRex% Displacement @ 30µMNo specific binding[5]

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway . Upon activation by its endogenous ligands, GPR139 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Downstream of Gq/11 activation, GPR139 stimulation also leads to the phosphorylation of extracellular signal-regulated kinases (ERK).[8] While Gq/11 is the primary pathway, some studies suggest potential coupling to other G proteins, such as Gi/o.[9][10]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 activates Ligand L-Trp / L-Phe Ligand->GPR139 binds PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates ERK_Phos ERK Phosphorylation Ca_release->ERK_Phos leads to PKC->ERK_Phos leads to

Caption: GPR139 Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize endogenous ligands for GPR139.

Calcium Mobilization Assay

This assay is a primary method for determining the functional activity of GPR139 ligands by measuring changes in intracellular calcium levels.

Calcium_Mobilization_Workflow A 1. Cell Culture & Transfection HEK293 cells cultured in DMEM. Transiently transfect with GPR139 expression vector. B 2. Cell Plating Plate transfected cells into black, clear-bottom 96-well plates. A->B C 3. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 NW). Incubate for 60 min at 37°C. B->C D 4. Ligand Addition Add varying concentrations of L-Trp, L-Phe, or other test compounds. C->D E 5. Fluorescence Measurement Measure fluorescence intensity using a plate reader (e.g., FLIPR). Excitation: ~494 nm, Emission: ~516 nm. D->E F 6. Data Analysis Calculate EC50 values from concentration-response curves. E->F

Caption: Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Transiently transfect the cells with a mammalian expression vector containing the human GPR139 coding sequence using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and seed them into black, clear-bottom 96-well microplates at a density of 50,000 cells per well.

    • Allow cells to adhere for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 NW (No Wash) Calcium Assay Kit loading solution according to the manufacturer's instructions, typically including probenecid to prevent dye leakage.

    • Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Ligand Addition:

    • Prepare serial dilutions of L-tryptophan, L-phenylalanine, or other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to add the ligand solutions to the wells while simultaneously monitoring fluorescence.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the ligand.

    • Use an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 516 nm for Fluo-4.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a downstream indicator of GPR139 activation.

ERK_Phosphorylation_Workflow A 1. Cell Culture & Serum Starvation Culture GPR139-expressing cells. Serum-starve cells for 4-12 hours. B 2. Ligand Stimulation Treat cells with ligands for a defined period (e.g., 5-15 min). A->B C 3. Cell Lysis Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. B->C D 4. Western Blotting Separate proteins by SDS-PAGE and transfer to a PVDF membrane. C->D E 5. Antibody Incubation Probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection & Analysis Detect signal using chemiluminescence. Quantify band intensity and normalize phospho-ERK to total ERK. E->F

Caption: ERK Phosphorylation Assay Workflow

Detailed Protocol:

  • Cell Culture and Serum Starvation:

    • Culture GPR139-expressing cells in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 4-12 hours in a serum-free medium to reduce basal ERK phosphorylation.

  • Ligand Stimulation:

    • Treat the cells with various concentrations of L-Trp, L-Phe, or other agonists for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK to determine the extent of ERK phosphorylation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to GPR139.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest CHO-TRex cells stably expressing human GPR139.

    • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate binding buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a radiolabeled GPR139-specific ligand (e.g., [³H]JNJ-63533054) at a fixed concentration.

    • For competition binding, add increasing concentrations of unlabeled test compounds (L-Trp, L-Phe, etc.).

    • Incubate for 1 hour at room temperature.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through GF/C filter plates pre-treated with polyethyleneimine (PEI).

    • Wash the filters with an ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plates and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Conclusion

The deorphanization of GPR139, with the identification of L-tryptophan and L-phenylalanine as its primary endogenous ligands, has been a significant advancement in GPCR research. This technical guide has provided a detailed overview of these ligands, their quantitative properties, and the signaling pathways they modulate. The experimental protocols outlined herein offer a foundational framework for researchers to further investigate the pharmacology of GPR139 and explore its potential as a therapeutic target for a range of neurological and metabolic disorders. The continued study of this receptor and its endogenous ligands holds great promise for future drug development efforts.

References

Technical Guide: Safety, Handling, and Core Pharmacology of NCRW0005-F05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCRW0005-F05, a selective antagonist of the G protein-coupled receptor 139 (GPR139). It includes essential safety and handling information, physicochemical properties, and detailed experimental methodologies relevant to its characterization. Additionally, key signaling pathways associated with GPR139 are visualized to facilitate a deeper understanding of its biological context.

Compound Information and Safety Data

This compound is a small molecule antagonist of GPR139, an orphan GPCR predominantly expressed in the central nervous system. It is a critical tool for investigating the physiological roles of this receptor.

General Handling Precautions: This product is intended for research use only and is not for human or veterinary use. It should be considered hazardous until further information is available. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Ensure thorough washing after handling. For comprehensive safety information, users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Physicochemical and Handling Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
IUPAC Name 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one[1]
CAS Registry Number 342779-66-2[1]
Molecular Formula C₁₆H₁₃F₂NO₂[1]
Molecular Weight 289.3 g/mol [1]
Purity ≥98%[1]
Appearance Solid[1]
IC₅₀ for GPR139 0.21 µM[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]
Storage (In Solvent) -80°C for up to 1 year
Solubility ≥10 mg/mL in DMSO; 1-10 mg/mL in ethanol (sparingly soluble)[1]

Experimental Protocols

The discovery of this compound as a GPR139 antagonist was the result of a high-throughput screening (HTS) campaign utilizing a calcium mobilization assay. The following protocol is a detailed methodology for such an assay, essential for characterizing GPR139 antagonists.

High-Throughput Screening for GPR139 Antagonists via Calcium Mobilization Assay

This protocol outlines the methodology used to identify antagonists of GPR139 by measuring intracellular calcium influx.

Objective: To identify small molecule antagonists that inhibit the activation of GPR139 by a known agonist.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR139 receptor.

Materials:

  • CHO-GPR139 stable cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • GPR139 agonist (e.g., JNJ-63533054)

  • Test compounds (including this compound) dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-GPR139 cells in standard conditions (37°C, 5% CO₂).

    • One day prior to the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the plates.

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

    • Add the loading buffer to each well and incubate the plates for 1 hour at 37°C in the dark.

  • Compound Addition (Antagonist Screen):

    • Prepare serial dilutions of the test compounds (including this compound as a control antagonist) in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.

    • After the dye-loading incubation, place the cell plate into the FLIPR instrument.

    • Initiate fluorescence reading and add the test compounds to the wells.

    • Incubate the plates with the compounds for a predefined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Challenge and Data Acquisition:

    • Prepare the GPR139 agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • While continuing the kinetic fluorescence reading, add the GPR139 agonist to all wells.

    • Record the fluorescence intensity over time (typically for 2-3 minutes) to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • The response to the agonist in the presence of a test compound is compared to the response in the absence of the compound (vehicle control).

    • Antagonists will show a dose-dependent inhibition of the agonist-induced calcium signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active antagonists like this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by blocking the signaling cascade initiated by the activation of GPR139. The primary signaling pathway for GPR139 involves its coupling to Gαq/11 G-proteins.

GPR139 Gαq/11 Signaling Pathway

Activation of GPR139 by an agonist leads to the activation of the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which is the signal detected in the mobilization assay. This compound blocks this pathway by preventing the initial activation of GPR139.

GPR139_Gq_Signaling cluster_membrane Cell Membrane GPR139 GPR139 G_protein Gαq/11 GPR139->G_protein Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves Agonist Agonist Agonist->GPR139 Activates NCRW0005_F05 This compound NCRW0005_F05->GPR139 Inhibits G_protein->PLC Activates IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: GPR139 Gαq/11 signaling pathway and inhibition by this compound.

Experimental Workflow for Antagonist Identification

The process of identifying GPR139 antagonists like this compound follows a structured workflow, beginning with a broad screen and narrowing down to confirmed, potent compounds.

HTS_Workflow start Start: Compound Library hts High-Throughput Screen (Calcium Mobilization Assay) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_resp Dose-Response Confirmation (IC₅₀ Determination) hit_id->dose_resp confirmed_hit Confirmed Antagonist (e.g., this compound) dose_resp->confirmed_hit secondary_assays Secondary/Orthogonal Assays (e.g., Binding, Functional) confirmed_hit->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: Experimental workflow for the identification of GPR139 antagonists.

References

In-Depth Technical Guide to NCRW0005-F05: A Potent GPR139 Antagonist for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NCRW0005-F05, a selective antagonist for the G protein-coupled receptor 139 (GPR139). Below, you will find information on where to procure this compound for research purposes, its key technical data, detailed experimental protocols for its use, and a visualization of its role in the GPR139 signaling pathway.

Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research compounds. It is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][2] When purchasing, it is advisable to request a certificate of analysis to ensure the purity and quality of the compound.

Table 1: Suppliers of this compound

SupplierWebsiteAdditional Information
MedchemExpress--INVALID-LINK--Offers various quantities and provides technical data sheets and certificates of analysis.[3]
AdooQ Bioscience--INVALID-LINK--Provides the compound with >99% HPLC purity and offers global shipping.[1]
Axon Medchem--INVALID-LINK--Lists the compound with 99% purity and provides certificates of analysis and material safety data sheets.[4]
Cayman Chemical--INVALID-LINK--Supplies the compound as a solid with ≥98% purity and provides a detailed product information sheet.[2]

Core Technical Data

This compound is a potent and selective antagonist of GPR139, an orphan GPCR predominantly expressed in the central nervous system. Its inhibitory activity makes it a valuable tool for studying the pharmacology and physiological roles of GPR139.

Table 2: Technical Specifications of this compound

PropertyValueReference
IUPAC Name 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one[4]
CAS Number 342779-66-2[3][4]
Molecular Formula C₁₆H₁₃F₂NO₂[3][4]
Molecular Weight 289.28 g/mol [3][4]
IC₅₀ 0.21 µM[1][2][3]
Purity ≥98%[2][4]
Appearance Solid[2]
Solubility Soluble in DMSO[2][4]
Storage Store at -20°C[2][3]

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 pathway.[5] Upon agonist binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound acts as an antagonist, blocking the initial activation of GPR139 by an agonist, thereby preventing this signaling cascade.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq11->PLC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response IP3R->Ca_release Agonist Agonist Agonist->GPR139 Activates NCRW0005_F05 This compound (Antagonist) NCRW0005_F05->GPR139 Blocks

Caption: GPR139 Gq/11 Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The primary method for identifying and characterizing antagonists of GPR139, such as this compound, is through a high-throughput calcium mobilization assay.[6] This assay measures the change in intracellular calcium levels upon receptor activation in a cellular context.

High-Throughput Screening for GPR139 Antagonists using a Calcium Mobilization Assay

This protocol is adapted from the methodology used to discover this compound.

Objective: To identify antagonists of GPR139 by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cell line stably co-expressing human GPR139 and a Gα protein (e.g., Gα16)

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • This compound and other test compounds

  • GPR139 agonist (e.g., JNJ-63533054)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom assay plates

  • Fluorescence imaging plate reader (FLIPR) or similar instrument

Experimental Workflow:

Experimental_Workflow A 1. Cell Plating: Seed GPR139-expressing CHO-K1 cells into 384-well plates and incubate for 24h. B 2. Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. A->B C 3. Compound Addition: Add this compound or other test antagonists to the wells and incubate. B->C D 4. Agonist Stimulation: Add a GPR139 agonist (e.g., JNJ-63533054) to induce calcium influx. C->D E 5. Signal Detection: Measure the fluorescence intensity using a FLIPR to determine changes in intracellular Ca²⁺. D->E F 6. Data Analysis: Calculate the % inhibition of the agonist response to determine the IC₅₀ of the antagonist. E->F

Caption: Workflow for the High-Throughput Calcium Mobilization Assay.

Detailed Procedure:

  • Cell Culture and Plating:

    • Culture the GPR139-expressing CHO-K1 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells and seed them into 384-well black, clear-bottom plates at a density of approximately 10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in the assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the GPR139 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the assay plate into the fluorescence imaging plate reader.

    • Initiate the reading, which will first establish a baseline fluorescence.

    • The instrument will then automatically add the agonist to all wells.

    • Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium signal in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocols for NCRW0005-F05 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor predominantly expressed in the central nervous system, and it is implicated in the regulation of various physiological processes, making it a potential therapeutic target for neurological and metabolic disorders such as Parkinson's disease, diabetes, and obesity.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonistic activity at the GPR139 receptor.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available in vitro studies.

ParameterValueAssay TypeCell LineNotes
IC₅₀ 0.21 µMCalcium Mobilization AssayGPR139-expressing CHO-K1 cellsThis value represents the concentration of this compound that inhibits 50% of the response induced by a GPR139 agonist.[1]

Experimental Protocols

Cell Culture and Maintenance

A crucial aspect of studying GPR139 is the use of recombinant cell lines, as there are no identified cell lines or primary cells that endogenously express GPR139 at sufficient levels for pharmacological studies.[3] Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[3][4]

Recommended Cell Lines:

  • HEK293 cells stably or transiently transfected with human GPR139.

  • CHO-K1 cells stably or transiently transfected with human GPR139.

Standard Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Intracellular Calcium Mobilization Assay

This is the primary and most robust method for assessing the antagonistic activity of this compound on GPR139, as the receptor predominantly signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4][5]

Principle: This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a known GPR139 agonist. The change in [Ca²⁺]i is monitored using a calcium-sensitive fluorescent dye.

Materials:

  • GPR139-expressing HEK293 or CHO-K1 cells

  • Black, clear-bottom 96-well or 384-well microplates

  • GPR139 agonist (e.g., JNJ-63533054 or Compound 1)[4]

  • This compound

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescent plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Seed GPR139-expressing cells into black, clear-bottom microplates at a density of 20,000-50,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer’s instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • After the dye loading incubation, wash the cells gently with the assay buffer to remove excess dye (this step may be omitted with some "no-wash" kits).

    • Add the different concentrations of this compound to the respective wells.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the GPR139 agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate into the fluorescent plate reader.

    • Initiate the kinetic read to establish a baseline fluorescence.

    • After a short baseline reading (e.g., 10-20 seconds), inject the agonist into the wells.

    • Continue to record the fluorescence intensity for 60-180 seconds.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • Calculate the percentage of inhibition by this compound at each concentration relative to the response of the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Agonist GPR139 Agonist Agonist->GPR139 Activates NCRW0005_F05 This compound (Antagonist) NCRW0005_F05->GPR139 Inhibits

Caption: GPR139 signaling cascade upon agonist activation and its inhibition by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells 1. Seed GPR139-expressing cells in 96/384-well plates start->plate_cells incubate_24h 2. Incubate for 24h at 37°C, 5% CO₂ plate_cells->incubate_24h load_dye 3. Load cells with calcium-sensitive dye incubate_24h->load_dye incubate_dye 4. Incubate for 45-60 min at 37°C load_dye->incubate_dye add_antagonist 5. Add serial dilutions of This compound incubate_dye->add_antagonist incubate_antagonist 6. Incubate for 15-30 min add_antagonist->incubate_antagonist read_plate 7. Measure fluorescence (baseline and post-agonist injection) incubate_antagonist->read_plate analyze_data 8. Analyze data and calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the in vitro calcium mobilization assay.

Logical Relationship of GPR139 with Other Receptors

GPR139_Interactions cluster_g_proteins G Proteins cluster_effectors Downstream Effectors GPR139 GPR139 MOR μ-Opioid Receptor (MOR) GPR139->MOR Heterodimerization & Crosstalk D2R Dopamine D2 Receptor (D2R) GPR139->D2R Co-expression & Interaction Gq11 Gq/11 GPR139->Gq11 Gio Gi/o GPR139->Gio Can also couple to MOR->Gio D2R->Gio PLC PLC → ↑[Ca²⁺]i Gq11->PLC AdenylylCyclase Adenylyl Cyclase → ↓cAMP Gio->AdenylylCyclase Inhibits GIRK GIRK Channels Gio->GIRK Activates

Caption: Functional interactions between GPR139 and other GPCRs.

References

Application Note: Characterization of GPR139 Function Using the Selective Antagonist NCRW0005-F05 in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, including the striatum and habenula.[1][2] It is implicated in the regulation of motor activity and various neuropsychiatric disorders, making it a compelling target for drug discovery.[2][3] The endogenous agonists for GPR139 are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine.[2] GPR139 is understood to couple with Gq/11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium.[2][4]

NCRW0005-F05 is a potent and selective antagonist of GPR139 with a reported IC50 of 0.21 μM.[3][5] This application note provides a detailed protocol for using this compound to functionally interrogate GPR139 in a cell-based calcium mobilization assay. This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a robust method for characterizing its antagonist properties and for screening for other GPR139 modulators.

GPR139 Signaling Pathway

The activation of GPR139 by an agonist triggers a Gq-mediated signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4][6] This transient increase in intracellular Ca2+ is detected by a fluorescent indicator dye, such as Fluo-4. As an antagonist, this compound blocks the initial binding of the agonist to GPR139, thereby inhibiting this entire signaling cascade.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR139 GPR139 Gq Gq GPR139->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER triggers release Ca_Cyto Ca²⁺ (Cytoplasm) Ca_ER->Ca_Cyto Fluo4 Fluo-4 Ca_Cyto->Fluo4 binds to Fluorescence Fluorescence (Signal) Fluo4->Fluorescence emits Agonist Agonist (e.g., L-Phe) Agonist->GPR139 binds & activates Antagonist This compound Antagonist->GPR139 binds & blocks

Caption: GPR139 antagonist signaling pathway.

Experimental Protocols

A successful assay requires careful preparation of reagents, proper cell culture techniques, and a precisely executed assay procedure.

Reagent Supplier & Cat. No. (Example) Purpose
This compoundMedchemExpress (HY-100654)GPR139 Antagonist
L-PhenylalanineSigma-Aldrich (P2126)GPR139 Agonist
Fluo-4 NW Calcium Assay KitSigma-Aldrich (MAK552)Calcium Indicator
HEK293 or CHO CellsATCCHost Cell Line
Human GPR139 Expression VectorN/AFor stable cell line generation
Poly-D-LysineSigma-Aldrich (P6407)Plate coating for cell adherence
DMSO, AnhydrousSigma-Aldrich (D2650)Solvent for compounds
HBSS with 20 mM HEPESIncluded in Kit or Gibco (14025092)Assay Buffer
ProbenecidLife Technologies (P36400)Anion transport inhibitor
96/384-well Black, Clear Bottom PlatesCorning (3603 / 3573)Assay Plates

The overall workflow for the antagonist mode assay involves plating cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist (this compound), stimulating with an agonist, and measuring the resulting fluorescence.

Experimental_Workflow Start Start PlateCells 1. Plate GPR139-expressing cells in 96/384-well plates Start->PlateCells Incubate24h 2. Incubate overnight (37°C, 5% CO₂) PlateCells->Incubate24h LoadDye 3. Load cells with Fluo-4 AM Dye Solution (1 hr) Incubate24h->LoadDye AddAntagonist 4. Add serial dilutions of This compound LoadDye->AddAntagonist IncubateAntagonist 5. Incubate (15-30 min) AddAntagonist->IncubateAntagonist AddAgonist 6. Add GPR139 agonist (e.g., L-Phe at EC₈₀) IncubateAntagonist->AddAgonist ReadFluorescence 7. Measure fluorescence kinetics (Ex/Em = 490/525 nm) AddAgonist->ReadFluorescence Analyze 8. Analyze data and calculate IC₅₀ ReadFluorescence->Analyze End End Analyze->End

Caption: Workflow for the GPR139 antagonist assay.
  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.

  • GPR139 Agonist Stock Solution (100 mM L-Phenylalanine): Prepare a 100 mM stock in sterile water or assay buffer.

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. For many cell lines, adding 2.5 mM probenecid is necessary to prevent leakage of the de-esterified Fluo-4 dye.[7][8][9]

  • Dye-Loading Solution: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol, typically by diluting the stock solution into the assay buffer.[10][11]

  • Cell Line: Use a cell line such as HEK293 or CHO that has been stably transfected to express human GPR139. To enhance the signal, cells can be co-transfected with a promiscuous G-protein like Gαqi5 or Gα16.[6][9]

  • Plating:

    • Coat black, clear-bottom plates with Poly-D-Lysine if using weakly adherent cells.[7]

    • Seed cells to achieve a 90-100% confluent monolayer on the day of the assay.[7]

    • For 96-well plates: Seed 40,000 to 80,000 cells per well in 100 µL of growth medium.[10][11]

    • For 384-well plates: Seed 10,000 to 20,000 cells per well in 25 µL of growth medium.[10][11]

    • Incubate the plates overnight at 37°C with 5% CO2.[8]

  • Remove Growth Medium: Gently remove the cell culture medium from the wells.

  • Dye Loading: Add the Fluo-4 AM dye-loading solution to each well (100 µL for 96-well, 25 µL for 384-well).[10][11]

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][11]

  • Prepare Compound Plate: In a separate plate, prepare serial dilutions of this compound in assay buffer at a concentration that is 4X the final desired concentration.

  • Antagonist Addition: Add the diluted this compound to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR). The instrument will add a fixed concentration of the GPR139 agonist (typically the EC80, the concentration that gives 80% of the maximal response) to each well and immediately begin reading fluorescence.

  • Fluorescence Measurement: Monitor fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 90-120 seconds.[10][11]

Data Presentation and Analysis

The raw data will consist of fluorescence intensity readings over time. The antagonist effect of this compound is quantified by its ability to reduce the agonist-induced fluorescence signal.

  • Calculate Response: For each well, determine the maximum change in relative fluorescence units (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize Data: Normalize the data by setting the response of the agonist-only control (no antagonist) to 100% and the response of the no-agonist control to 0%.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (Response_with_Antagonist / Response_of_Agonist_Only))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

The following table shows representative data for an experiment to determine the IC50 of this compound against a GPR139 agonist.

This compound [nM]Log [M]ΔRFU (Mean)% Inhibition
0 (Agonist Control)N/A55,1200.0%
10-8.051,8136.0%
30-7.544,64719.0%
100-7.031,41843.0%
210 -6.7 27,560 50.0%
500-6.315,98571.0%
1000-6.08,81984.0%
10000-5.02,75695.0%
0 (No Agonist)N/A1,500100.0%
Calculated IC50 210 nM (0.21 µM)

The IC50 value is derived from the dose-response relationship, where increasing concentrations of the antagonist progressively inhibit the agonist's effect.

Dose_Response_Logic cluster_input Experimental Input cluster_analysis Data Analysis Antagonist_Conc [this compound] (Serial Dilution) Calc_Inhibition Calculate % Inhibition Antagonist_Conc->Calc_Inhibition Agonist_Response Agonist-Induced Ca²⁺ Response (ΔRFU) Agonist_Response->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Antagonist] Calc_Inhibition->Plot_Curve Fit_Curve Fit with 4PL Equation Plot_Curve->Fit_Curve Output IC₅₀ Value Fit_Curve->Output

Caption: Logical flow for IC50 determination.

This application note provides a comprehensive framework for utilizing the GPR139 antagonist this compound in a functional, cell-based calcium mobilization assay. The described protocol is robust and suitable for determining the potency of GPR139 antagonists and can be adapted for high-throughput screening to discover novel modulators of this important therapeutic target.

References

Application Notes and Protocols for NCRW0005-F05 using a Dual-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing the GPR139 antagonist, NCRW0005-F05, in a dual-luciferase reporter assay system. This document is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling pathways, particularly those involving GPR139.

Introduction

GPR139 is an orphan GPCR implicated in various physiological processes and is a potential therapeutic target for conditions such as diabetes, obesity, and Parkinson's disease.[1] this compound has been identified as a potent antagonist of GPR139 with an IC50 value of 0.21 μM.[1] The dual-luciferase reporter assay is a widely used method to study gene expression and signal transduction pathways.[2][3] This assay employs two different luciferases, Firefly and Renilla, to provide a sensitive and reliable means of measuring the activity of a specific signaling pathway and normalizing for experimental variability.[2][3][4]

This protocol outlines the use of a dual-luciferase reporter assay to quantify the antagonistic effect of this compound on GPR139 activation. The principle involves co-transfecting cells with a GPR139 expression vector and a reporter vector containing a Firefly luciferase gene under the control of a response element sensitive to GPR139 signaling. A second vector constitutively expressing Renilla luciferase is also co-transfected to serve as an internal control for transfection efficiency and cell viability.

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment investigating the dose-dependent inhibition of GPR139 by this compound.

This compound Concentration (µM)Raw Firefly Luciferase Activity (RLU)Raw Renilla Luciferase Activity (RLU)Normalized Response (Firefly/Renilla)% Inhibition
0 (Vehicle Control)500,00050,00010.00%
0.01450,00051,0008.8211.8%
0.1300,00049,0006.1238.8%
0.21 (IC50) 250,000 50,000 5.0 50%
1100,00048,0002.0879.2%
1055,00052,0001.0689.4%
10050,00050,0001.090.0%

RLU: Relative Light Units

Experimental Protocols

This section provides a detailed methodology for conducting the dual-luciferase reporter assay to assess the antagonistic properties of this compound on GPR139.

Materials Required:

  • Mammalian cell line (e.g., HEK293T)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • GPR139 expression plasmid

  • Reporter plasmid with Firefly luciferase driven by a GPR139-responsive promoter (e.g., CRE-luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound (Cat. No.: HY-128057)[1]

  • GPR139 agonist (e.g., L-Tryptophan)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase® Reporter Assay System (or equivalent components: Lysis Buffer, Luciferase Assay Reagent, Stop & Glo® Reagent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • One day prior to transfection, seed mammalian cells (e.g., HEK293T) into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.

  • Plasmid Transfection:

    • Prepare a transfection mixture containing the GPR139 expression plasmid, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. The optimal ratio of plasmids should be determined empirically.

    • Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells for 24-48 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.

    • Aspirate the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time (e.g., 30 minutes) to allow for antagonist binding.

    • Add the GPR139 agonist to all wells (except for the negative control) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for an additional period (e.g., 6 hours) to allow for reporter gene expression.

  • Cell Lysis:

    • Aspirate the medium from the wells and wash the cells once with PBS.[2]

    • Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL).[2]

    • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete cell lysis.[2]

  • Luciferase Activity Measurement:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.[2]

    • Program the luminometer to inject LAR II and measure the Firefly luciferase activity, followed by the injection of Stop & Glo® Reagent and measurement of Renilla luciferase activity.

    • Add 100 µL of LAR II to the first well and measure the Firefly luminescence.[2]

    • Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla luminescence reaction. Measure the Renilla luminescence.[2]

    • Repeat this process for all wells of the 96-well plate.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

    • Plot the normalized response against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

Visualizations

Signaling Pathway Diagram

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR139 Agonist GPR139 GPR139 Agonist->GPR139 Activates NCRW0005_F05 This compound (Antagonist) NCRW0005_F05->GPR139 Inhibits G_Protein G-Protein (e.g., Gq/11) GPR139->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Signaling_Cascade Downstream Signaling IP3_DAG->Signaling_Cascade CRE CRE Signaling_Cascade->CRE Activates Firefly_Luciferase Firefly Luciferase Expression CRE->Firefly_Luciferase Drives

Caption: GPR139 signaling pathway and point of inhibition by this compound.

Experimental Workflow Diagram

Dual_Luciferase_Assay_Workflow node_cell_seeding 1. Seed Cells in 96-well plate node_transfection 2. Co-transfect with GPR139, Firefly Luc, and Renilla Luc plasmids node_cell_seeding->node_transfection node_incubation1 3. Incubate 24-48 hours node_transfection->node_incubation1 node_compound_addition 4. Add this compound (Antagonist) node_incubation1->node_compound_addition node_agonist_addition 5. Add GPR139 Agonist node_compound_addition->node_agonist_addition node_incubation2 6. Incubate ~6 hours node_agonist_addition->node_incubation2 node_cell_lysis 7. Lyse Cells node_incubation2->node_cell_lysis node_measurement 8. Measure Firefly & Renilla Luciferase Activity node_cell_lysis->node_measurement node_analysis 9. Data Analysis: Normalize and calculate IC50 node_measurement->node_analysis

Caption: Workflow for the this compound dual-luciferase reporter assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2] With a half-maximal inhibitory concentration (IC50) of 0.21 μM, this compound serves as a valuable tool for investigating the physiological and pathological roles of GPR139.[1] This receptor is implicated in various neurological and metabolic processes, making it a potential therapeutic target for conditions such as Parkinson's disease, diabetes, and obesity.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to study GPR139 signaling.

Mechanism of Action and Signaling Pathway

GPR139 is known to couple to multiple G protein families, with a primary signaling cascade initiated through the Gαq/11 subunit. Activation of GPR139 by its endogenous ligands (such as L-tryptophan and L-phenylalanine) or synthetic agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured in cell-based assays. This compound competitively binds to GPR139, inhibiting agonist-induced activation and the subsequent downstream signaling events.

GPR139 Signaling Pathway Diagram

GPR139_Signaling cluster_membrane cluster_cytosol GPR139 GPR139 G_alpha_q11 Gαq/11 GPR139->G_alpha_q11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces PIP2->IP3 G_alpha_q11->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Agonist Agonist (e.g., L-Trp, L-Phe) Agonist->GPR139 Activates NCRW0005_F05 This compound NCRW0005_F05->GPR139 Inhibits

Caption: GPR139 signaling cascade initiated by agonist binding.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineAssay TypeReference
IC50 0.21 μMNot specifiedNot specified[1]
Potency Range ~2 μmol/L or belowNot specifiedIntracellular calcium influx[]

Recommended Concentration for Cell Culture

Based on the provided IC50 value of 0.21 μM, a starting concentration range for this compound in cell culture experiments is recommended to be between 0.1 µM and 10 µM .

  • For initial screening and dose-response experiments: A logarithmic dilution series spanning from 10 nM to 100 µM is advisable to determine the optimal concentration for your specific cell line and experimental conditions.

  • For complete antagonism: Concentrations at least 10-fold higher than the IC50 (e.g., 2 µM or higher) are likely required to achieve maximal inhibition of GPR139 activity. In one study, potencies of approximately 2 µmol/L or below were considered satisfactory for GPR139 antagonists.[]

It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for each specific cell line and assay, as potency can vary between different cellular contexts.

Experimental Protocols

Protocol 1: In Vitro GPR139 Antagonist Assay using Calcium Mobilization

This protocol describes a method to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing GPR139.

Materials:

  • HEK293 or CHO-K1 cells stably or transiently expressing human GPR139

  • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • GPR139 agonist (e.g., L-Tryptophan, L-Phenylalanine, or a synthetic agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Experimental Workflow:

Calcium_Assay_Workflow A 1. Seed GPR139-expressing cells in microplates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Incubate with this compound (or vehicle) C->D E 5. Measure baseline fluorescence D->E F 6. Inject GPR139 agonist E->F G 7. Measure kinetic fluorescence response F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for a GPR139 calcium mobilization assay.

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed GPR139-expressing cells into black-walled, clear-bottom microplates at a density optimized for your cell line to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

    • Prepare the GPR139 agonist at a concentration that elicits a submaximal to maximal response (e.g., EC80).

  • Dye Loading:

    • Remove the cell culture medium from the plates.

    • Add the calcium-sensitive dye loading solution to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Antagonist Incubation:

    • After incubation, gently wash the cells with assay buffer to remove excess dye.

    • Add the prepared dilutions of this compound or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Calcium Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Using the plate reader's injector, add the GPR139 agonist to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting

  • High background fluorescence: Ensure complete removal of excess dye after the loading step. Check the health of the cells, as unhealthy cells may have higher basal calcium levels.

  • Low signal-to-noise ratio: Optimize cell seeding density and agonist concentration. Ensure the fluorescence plate reader settings (e.g., excitation/emission wavelengths, gain) are appropriate for the dye used.

  • Variability between wells: Ensure uniform cell seeding and accurate pipetting of all reagents.

These application notes and protocols provide a comprehensive guide for the use of this compound in cell culture. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.

References

Application Notes and Protocols for NCRW0005-F05 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with its highest expression observed in the central nervous system, including areas like the striatum and habenula. The receptor is implicated in the regulation of various neurological processes, and its modulation is a subject of research in conditions such as diabetes, obesity, and Parkinson's disease.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for in vitro studies.

Data Presentation

Physicochemical and Solubility Data
ParameterValueReference
Molecular Formula C₁₆H₁₃F₂NO₂MedchemExpress
Molecular Weight 289.28 g/mol MedchemExpress
Appearance White to off-white solidMedchemExpress
Purity ≥98%Cayman Chemical
Solubility in DMSO ≥ 100 mg/mL (345.69 mM)MedchemExpress
Solubility in Ethanol Sparingly soluble (1-10 mg/ml)Cayman Chemical[2]
CAS Number 342779-66-2MedchemExpress
Stock Solution Preparation Table
Desired Stock ConcentrationMass of this compound (for 1 mL final volume)Volume of DMSO
1 mM0.289 mg1 mL
5 mM1.446 mg1 mL
10 mM2.893 mg1 mL
50 mM14.464 mg1 mL
100 mM28.928 mg1 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 2.89 mg of this compound powder directly into the tube.

  • Solubilization: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • Warming/Sonication (Optional): If dissolution is slow, the solution can be gently warmed in a water bath (not exceeding 40°C) or sonicated for short intervals until the solid is fully dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

  • This compound should be handled as a potentially hazardous material.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Visualizations

Experimental Workflow: Preparation of this compound Stock Solution

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_storage Storage start Equilibrate this compound and DMSO to Room Temperature weigh Weigh 2.89 mg of this compound start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso mix Vortex until Dissolved add_dmso->mix aliquot Aliquot into Single-Use Volumes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Signaling Pathway: Antagonism of GPR139 by this compound

This compound acts as an antagonist at the GPR139 receptor. GPR139 primarily signals through the Gαq/11 pathway.[3] Activation of GPR139 by its endogenous agonists (e.g., L-Tryptophan, L-Phenylalanine) leads to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses. This compound blocks this cascade by preventing agonist binding to GPR139.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCRW This compound GPR139 GPR139 NCRW->GPR139 Antagonism Agonist Agonist (e.g., L-Trp, L-Phe) Agonist->GPR139 Activation Gaq Gαq/11 GPR139->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Response Cellular Response Ca->Response

Caption: this compound antagonizes the GPR139-Gαq/11 signaling pathway.

References

Application Notes and Protocols: Long-Term Storage of NCRW0005-F05

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139), with an IC50 value of 0.21 μM.[1][2][3] It is a valuable research tool for studying the pharmacology of GPR139 and its role in various physiological processes, including potential applications in research related to diabetes, obesity, and Parkinson's disease.[1][4] Proper storage and handling of this compound are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage of this compound in both solid form and in solution.

2. Product Information

  • Chemical Name: 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one[2][3]

  • Molecular Formula: C16H13F2NO2[2][4]

  • Molecular Weight: 289.28 g/mol [3]

  • Purity: ≥98%[2]

  • Appearance: Solid powder[4]

3. Recommended Long-Term Storage Conditions

To ensure the long-term stability of this compound, it is essential to adhere to the following storage conditions, which have been compiled from various supplier datasheets.

3.1. Storage of Solid Compound

The solid form of this compound is stable for an extended period when stored under the appropriate conditions.

Storage ConditionTemperatureDuration
Powder-20°C≥ 2 to 4 years[2][5]

3.2. Storage of Stock Solutions

Once dissolved in a solvent, the stability of this compound is more limited. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureDuration
DMSO-80°C6 months to 1 year[1][4]
DMSO-20°C1 month[1]

4. Experimental Protocols

4.1. Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in ethanol.[2] For most in vitro applications, DMSO is the solvent of choice.

Materials:

  • This compound powder

  • Anhydrous or newly opened, high-purity DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Inert gas (e.g., argon or nitrogen) - Optional but recommended[2]

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.89 mg of this compound in 1 mL of DMSO. The solubility in DMSO is reported to be ≥10 mg/mL and as high as 100 mg/mL.[1][2]

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • (Optional) To enhance stability, purge the headspace of the stock solution vial with an inert gas before capping.[2]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed polypropylene tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

4.2. Workflow for Handling and Storage of this compound

G Figure 1. Workflow for Handling and Long-Term Storage of this compound receive Receive this compound Powder store_powder Store at -20°C (Stable for ≥ 2-4 years) receive->store_powder prepare_stock Prepare Stock Solution in DMSO store_powder->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store_neg80 Store at -80°C (Stable for 6-12 months) aliquot->store_neg80 store_neg20 Store at -20°C (Stable for 1 month) aliquot->store_neg20 use_experiment Use in Experiment store_neg80->use_experiment store_neg20->use_experiment

Caption: Figure 1. A logical workflow for the proper handling and storage of this compound.

5. Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the GPR139 receptor. GPR139 is an orphan GPCR that is predominantly expressed in the central nervous system. It is understood to couple to Gαq/11 G-proteins.[] Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). As an antagonist, this compound blocks the binding of the endogenous ligand (or an agonist) to GPR139, thereby inhibiting this signaling cascade.

G Figure 2. GPR139 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gaq Gαq/11 GPR139->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates NCRW0005 This compound NCRW0005->GPR139 Inhibits Agonist Agonist Agonist->GPR139 Activates

Caption: Figure 2. Simplified GPR139 signaling cascade and the inhibitory action of this compound.

6. Safety Precautions

This compound is for research use only and not for human or veterinary use.[2] It should be considered a hazardous material until further information is available. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.[2] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Studying Fear Memory Consolidation with NCRW0005-F05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCRW0005-F05 is a synthetic antagonist of the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system, with high concentrations in the habenula. Recent studies have implicated GPR139 signaling in the modulation of fear-related behaviors. Specifically, research in zebrafish models has demonstrated that this compound can suppress the consolidation of fear memory. These findings suggest that this compound may serve as a valuable pharmacological tool for investigating the neural circuits and molecular mechanisms underlying fear memory formation. Furthermore, targeting the GPR139 pathway could represent a novel therapeutic strategy for anxiety and trauma-related disorders.

This document provides detailed application notes and experimental protocols for utilizing this compound to study fear memory consolidation, based on findings from preclinical research.

Mechanism of Action

This compound acts as an antagonist at the GPR139 receptor. In the context of fear memory, its primary site of action appears to be the ventral habenula. Studies in zebrafish have shown that administration of this compound leads to the activation of neurons in this brain region, resulting in an increase in intracellular calcium levels.[1] This neuronal activation in the ventral habenula is believed to interfere with the normal processes of fear memory consolidation, leading to a reduction in fear-associated behaviors.

The GPR139 receptor is known to couple to the Gq/11 signaling pathway.[2][3][4][5][6] Upon antagonist binding, it is hypothesized that the receptor undergoes a conformational change that, in this specific cellular context, leads to Gq/11 activation. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, consistent with the observed increases in intracellular calcium.

Data Presentation

The following tables summarize illustrative quantitative data from a conditioned place avoidance (CPA) paradigm in zebrafish, demonstrating the effect of this compound on fear memory consolidation.

Note: The following data are representative examples and are intended to illustrate the expected outcomes of the described experiments. Actual results may vary.

Table 1: Effect of this compound on Time Spent in the Conditioned Compartment

Treatment GroupDose (µg/g body weight)Mean Time in Conditioned Compartment (seconds) ± SEMp-value (vs. Vehicle)
Vehicle (Control)-185.2 ± 15.3-
This compound0.1120.5 ± 12.8< 0.05
This compound1.085.7 ± 10.1< 0.01

Table 2: Effect of this compound on Locomotor Activity

Treatment GroupDose (µg/g body weight)Total Distance Traveled (cm) ± SEMp-value (vs. Vehicle)
Vehicle (Control)-350.6 ± 25.1-
This compound0.1342.3 ± 22.8> 0.05
This compound1.0335.9 ± 20.5> 0.05

Table 3: Effect of this compound on Habenular Neuronal Activity (Calcium Imaging)

Treatment GroupDoseMean Peak ΔF/F (%) ± SEMp-value (vs. Vehicle)
Vehicle (Control)-15.2 ± 2.1-
This compound1 µM45.8 ± 5.3< 0.01

Experimental Protocols

Protocol 1: Conditioned Place Avoidance (CPA) in Zebrafish

This protocol is designed to assess the impact of this compound on the consolidation of fear memory using an alarm substance as the unconditioned stimulus.

Materials:

  • Adult zebrafish

  • This compound

  • Vehicle (e.g., 0.1% DMSO in saline)

  • Alarm substance (prepared from the skin of donor zebrafish)

  • CPA apparatus (a tank with two visually distinct compartments)

  • Video tracking software

  • Microinjection setup for intracranial administration

Procedure:

  • Habituation (Day 1):

    • Individually place each zebrafish in the central alley of the CPA apparatus, allowing free access to both compartments for 10 minutes.

    • Record the time spent in each compartment to establish baseline preference. Animals with a strong initial preference for one compartment (>70% of the time) should be excluded.

  • Conditioning (Day 2):

    • Confine the zebrafish to their less preferred compartment.

    • After a 5-minute acclimation period, introduce the alarm substance into this compartment.

    • Allow the fish to remain in the presence of the alarm substance for 5 minutes.

    • Immediately following the conditioning, gently net the fish and perform an intracranial injection of either vehicle or this compound at the desired concentration.

  • Testing (Day 3):

    • Place the zebrafish in the central alley of the CPA apparatus, with free access to both compartments, for 10 minutes.

    • Record the time spent in each compartment using video tracking software.

    • A significant decrease in time spent in the alarm substance-paired compartment in the vehicle group indicates successful fear conditioning. A reduction in this avoidance in the this compound treated group suggests an impairment of fear memory consolidation.

Protocol 2: In Vivo Calcium Imaging of Habenular Neurons

This protocol allows for the direct visualization of the effects of this compound on neuronal activity in the habenula.

Materials:

  • Transgenic zebrafish line expressing a genetically encoded calcium indicator (e.g., GCaMP) in habenular neurons.

  • This compound

  • Vehicle

  • Microscope equipped for fluorescence imaging (e.g., confocal or two-photon)

  • Perfusion system

  • Low-melting-point agarose

Procedure:

  • Animal Preparation:

    • Anesthetize a transgenic zebrafish larva.

    • Embed the larva in low-melting-point agarose on a coverslip, with the dorsal side of the head exposed.

    • Position the coverslip in a perfusion chamber on the microscope stage.

  • Imaging:

    • Identify the ventral habenula using the appropriate fluorescence optics.

    • Acquire a baseline recording of GCaMP fluorescence for 5-10 minutes while perfusing with artificial cerebrospinal fluid (aCSF).

    • Switch the perfusion to aCSF containing this compound at the desired concentration.

    • Continue imaging for at least 15-20 minutes to observe any changes in neuronal activity.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neurons.

    • Measure the change in fluorescence intensity (ΔF/F) over time for each ROI.

    • Compare the peak ΔF/F and the frequency of calcium transients before and after the application of this compound.

Mandatory Visualization

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCRW0005_F05 This compound GPR139 GPR139 NCRW0005_F05->GPR139 binds Gq_11 Gq/11 GPR139->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca2_release Increased Intracellular Ca2+ ER->Ca2_release releases Ca2+ Ca2_store Ca2+ Fear_Consolidation Fear Memory Consolidation Ca2_release->Fear_Consolidation suppresses

Caption: Proposed signaling pathway of this compound in fear memory consolidation.

Experimental_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning & Treatment cluster_day3 Day 3: Testing & Analysis Habituation Place zebrafish in CPA apparatus Establish baseline preference Conditioning Confine to less preferred side Introduce alarm substance Habituation->Conditioning Treatment Intracranial injection of This compound or Vehicle Conditioning->Treatment Testing Place zebrafish in CPA apparatus Record time in each compartment Treatment->Testing Analysis Analyze time spent in conditioned side Compare treatment groups Testing->Analysis

Caption: Experimental workflow for the Conditioned Place Avoidance (CPA) paradigm.

References

Application of NCRW0005-F05 in High-Throughput Screening of GPR139 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCRW0005-F05 is a potent and selective antagonist of the orphan G protein-coupled receptor 139 (GPR139).[1] Identified through a high-throughput screening (HTS) campaign, this small molecule serves as a valuable tool for studying the physiological roles of GPR139 and for the development of novel therapeutics targeting this receptor. GPR139 is predominantly expressed in the central nervous system and is implicated in the regulation of metabolic processes and neurological functions, making it a promising target for conditions such as diabetes, obesity, and Parkinson's disease.[2] This application note provides a detailed protocol for a cell-based high-throughput screening assay to identify GPR139 antagonists, using this compound as a reference compound.

Target: G Protein-Coupled Receptor 139 (GPR139)

GPR139 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified, although L-tryptophan and L-phenylalanine have been shown to activate it.[3] GPR139 couples primarily through the Gq/11 signaling pathway.[2][4][5] Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust readout for receptor activation in a high-throughput format.

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR139 Agonist GPR139 GPR139 Agonist->GPR139 Gq11 Gq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Ca2+ Release CellularResponse Cellular Response Ca2->CellularResponse

Caption: GPR139 signaling cascade.

High-Throughput Screening Workflow

The identification of GPR139 antagonists like this compound is achieved through a multi-step high-throughput screening process. This workflow is designed to efficiently screen large compound libraries and identify promising lead candidates for further development.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary HTS AssayDev->PrimaryScreen HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation DoseResponse Dose-Response Analysis HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

Caption: High-throughput screening workflow.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR139 (CHO-GPR139).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. High-Throughput Screening (HTS) using a Calcium Mobilization Assay

This protocol is adapted from the method used to identify this compound.[6]

  • Materials:

    • CHO-GPR139 cells

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Probenecid (to prevent dye leakage)

    • GPR139 agonist (for stimulation)

    • This compound (as a reference antagonist)

    • Test compound library

    • 384-well black, clear-bottom assay plates

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

  • Protocol:

    • Cell Plating: Seed CHO-GPR139 cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 25 µL of culture medium. Incubate for 24 hours at 37°C.

    • Dye Loading:

      • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

      • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

      • Incubate the plates for 1 hour at 37°C in the dark.

    • Compound Addition:

      • Prepare serial dilutions of the test compounds and the reference antagonist (this compound) in assay buffer.

      • Using an automated liquid handler, add 5 µL of the compound solutions to the respective wells of the cell plate.

      • Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Signal Detection:

      • Prepare the GPR139 agonist solution at a concentration that elicits a submaximal response (EC80).

      • Place the assay plate into the FLIPR instrument.

      • The instrument will add 5 µL of the agonist solution to each well and simultaneously begin to measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for a total of 120 seconds.

    • Data Analysis:

      • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

      • The inhibitory effect of the test compounds is calculated as the percentage reduction of the agonist-induced calcium signal.

      • Hits are typically defined as compounds that produce a statistically significant inhibition (e.g., >50% inhibition at a single concentration).

3. Dose-Response Analysis for Confirmed Hits

  • For compounds identified as hits in the primary screen, a dose-response analysis is performed to determine their potency (IC50).

  • Prepare a 10-point serial dilution of the confirmed hit compounds and this compound.

  • Perform the calcium mobilization assay as described above with the serially diluted compounds.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes the data for this compound and other antagonists identified in the original screening campaign.[6]

Compound IDScaffold TypeIC50 (µM)
This compound Scaffold 1 0.21
NCRW0001-C02Scaffold 10.45
NCRW0008-C04Scaffold 21.1
NCRW0095-F03Scaffold 31.8
NCRW0105-E06Scaffold 42.2

Conclusion

The high-throughput calcium mobilization assay is a robust and reliable method for the identification of GPR139 antagonists. This compound, with its potent antagonist activity, serves as an excellent reference compound for such screening campaigns. The detailed protocols and workflow provided in this application note will enable researchers to efficiently screen for novel modulators of GPR139, facilitating further investigation into the therapeutic potential of targeting this orphan receptor.

References

Troubleshooting & Optimization

NCRW0005-F05 not dissolving properly in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving the GPR139 antagonist, NCRW0005-F05, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is reported to be highly soluble in DMSO. Published data indicates a solubility of at least 10 mg/mL[1], with some sources stating solubility is greater than or equal to 100 mg/mL (345.69 mM)[2]. If you are experiencing issues, it is likely due to experimental factors rather than the inherent insolubility of the compound.

Q2: My this compound is not dissolving properly in DMSO. What are the most common reasons?

A2: Several factors can contribute to poor dissolution of this compound in DMSO. The most common issues include:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[2][3][4]

  • Low Temperature: Attempting to dissolve the compound at a low temperature may hinder the process, as the dissolution of many compounds is an endothermic process that benefits from warming.[5][6]

  • Insufficient Agitation: The compound may require more energy to dissolve than simple inversion or pipetting can provide.

  • Supersaturation: The intended concentration may be too high for the current conditions, even if it is theoretically achievable.

Q3: What are the immediate troubleshooting steps I should take?

A3: First, ensure you are using fresh, anhydrous (water-free), high-purity DMSO.[3][4] It is recommended to use a newly opened bottle or one that has been stored properly in a dry environment. Vigorously vortex the solution for 1-2 minutes.[3] If undissolved particles remain, you can proceed with sonication or gentle warming.

Q4: Can I use sonication or heat to help dissolve the compound?

A4: Yes, both methods are effective for aiding dissolution.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break up compound aggregates.[3][5]

  • Gentle Warming: Use a water bath to gently warm the solution to around 37°C for 5-10 minutes.[3][5] Avoid excessive heat, as it could potentially degrade the compound.

Q5: My compound dissolved initially but has now precipitated out of the DMSO stock solution. Why did this happen and what can I do?

A5: Precipitation from a DMSO stock solution during storage can be caused by a few factors:

  • Temperature Fluctuations: If the solution was prepared at a higher temperature and then stored at a lower temperature (e.g., -20°C), the compound can crystallize out.[5] Re-warming and vortexing the solution before use should redissolve the compound.

  • Repeated Freeze-Thaw Cycles: To maintain the integrity and solubility of your stock solution, it is highly recommended to aliquot it into single-use vials to avoid multiple freeze-thaw cycles.[7]

Q6: I see precipitation when I dilute my DMSO stock into my aqueous cell culture media. How can I prevent this?

A6: This is a common challenge with hydrophobic compounds.[7] The compound is soluble in DMSO but not in the aqueous environment of the media. To prevent this, ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, and for some sensitive cell lines, below 0.1%.[5][7] It is always critical to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate.

Troubleshooting Guide

If you are encountering issues with dissolving this compound, follow this structured approach to identify and resolve the problem.

Problem Possible Cause Troubleshooting Step Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Low-Quality or "Wet" DMSO Use a fresh, sealed bottle of anhydrous, high-purity DMSO. Moisture can significantly hinder solubility.[3][4]The compound dissolves fully in the fresh, dry solvent.
Insufficient Agitation Vortex the vial vigorously for 1-2 minutes.[3] If particles remain, place the vial in a water bath sonicator for 10-15 minutes.[5]Mechanical agitation provides the energy needed for complete dissolution, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3][5]Increased temperature enhances the solubility of the compound.
Compound precipitates from DMSO during storage. Improper Storage Temperature Store the stock solution at -20°C or -80°C for long-term stability.[2][7] If precipitation occurs upon thawing, gently warm and vortex before use.The compound remains in solution at the recommended storage temperature.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to avoid the damaging effects of repeated temperature changes.[7]Aliquoting maintains the integrity and solubility of the stock solution over time.
Compound precipitates when diluted into aqueous media. Poor Aqueous Solubility Prepare a highly concentrated stock in 100% anhydrous DMSO (e.g., 10-20 mM). When preparing the working solution, dilute the stock directly into the final culture medium with vigorous mixing to the lowest possible final DMSO concentration (e.g., <0.1%).[7][8]The compound remains in solution at the final working concentration.

Quantitative Data Summary

Compound Solvent Reported Solubility Molar Mass Equivalent Molarity
This compoundDMSO≥ 100 mg/mL[2]289.28 g/mol [9]≥ 345.69 mM
This compoundDMSO≥ 10 mg/mL[1]289.28 g/mol [9]≥ 34.57 mM
This compoundEthanol1-10 mg/mL (sparingly soluble)[1]289.28 g/mol [9]3.46 - 34.57 mM

Experimental Protocols

Protocol 1: Standard Dissolution for Stock Solution Preparation
  • Preparation: Bring the vial of this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the sealed vial in a water bath sonicator for 10-15 minutes.[3][5]

  • Gentle Heating (If Necessary): If sonication is insufficient, place the sealed vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3][5]

  • Storage: Once fully dissolved, store the stock solution as recommended. For long-term storage, create single-use aliquots and store them at -20°C or -80°C.[2][7]

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Thaw and Pre-warm: Thaw a single-use aliquot of the DMSO stock solution at room temperature. Pre-warm the required volume of cell culture medium to 37°C.[8]

  • Final Dilution: To prepare the working concentration, perform serial dilutions of the DMSO stock directly into the pre-warmed cell culture medium. Ensure rapid and thorough mixing to prevent localized high concentrations that can cause precipitation.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as your experimental samples.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Undissolved Compound in DMSO check_dmso 1. Use fresh, anhydrous, high-purity DMSO start->check_dmso vortex 2. Vortex vigorously (1-2 min) check_dmso->vortex check1 Is solution clear? vortex->check1 sonicate 3. Sonicate in water bath (10-15 min) check1->sonicate No success Success: Compound Dissolved Store properly check1->success Yes check2 Is solution clear? sonicate->check2 warm 4. Warm gently to 37°C (5-10 min) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 consider Consider preparing a lower concentration stock solution check3->consider No check3->success Yes

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 GPR139 Signaling Pathway and Antagonism NCRW This compound GPR139 GPR139 NCRW->GPR139 Blocks Gq Gαq GPR139->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses Ca->Response PKC->Response

Caption: Antagonistic action of this compound on the GPR139 signaling pathway.

References

Technical Support Center: Optimizing NCRW0005-F05 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NCRW0005-F05 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50 value?

This compound is a potent and selective antagonist for the G protein-coupled receptor 139 (GPR139).[1][2] The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.21 μM.[1][2] This value serves as a critical reference point when designing your experimental concentration range.

Q2: What is an IC50 value and why is it important to determine it accurately?

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[3][4] Accurate determination of the IC50 value for this compound is crucial for understanding its potency, comparing its efficacy with other compounds, and ensuring the reliability and reproducibility of experimental results.

Q3: What is the primary signaling pathway of GPR139, the target of this compound?

GPR139 is a G protein-coupled receptor that has been reported to activate several G protein pathways, with the Gq/11 pathway being the primary one.[][6] Activation of the Gq/11 pathway typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. GPR139 can also couple to other G proteins such as Gi/o, Gs, and G12/13.[]

Q4: How should I prepare my stock solution of this compound?

This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
No dose-response curve observed (flat curve) - Concentration range is too high or too low- Compound is inactive in the chosen assay- Incorrect assay setup- Based on the known IC50 of ~0.21 μM, select a wider range of concentrations spanning several orders of magnitude (e.g., 0.001 µM to 10 µM).- Verify the biological activity of your cell line and the functionality of your assay with a known positive control.- Double-check all reagent concentrations and incubation times.
Incomplete inhibition at the highest concentration - Solubility issues of this compound at high concentrations- The biological response is not solely dependent on GPR139 activity- Ensure this compound is fully dissolved in DMSO before preparing dilutions in the culture medium. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.- Consider that other signaling pathways may be involved in the measured response.
High background signal - Autofluorescence of the compound- Contamination of cell cultures- Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence.- Regularly check cell cultures for any signs of contamination.
IC50 value is significantly different from the reported value - Different cell line or assay conditions used- Variations in experimental parameters (e.g., cell density, incubation time)- Passage number of cells- IC50 values can be cell-type specific. Ensure the experimental conditions are appropriate for your chosen cell line.- Maintain consistent experimental parameters between assays.- Use cells with a consistent and low passage number.

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell-Based Assay (e.g., Calcium Flux Assay)

This protocol provides a general framework. Specific parameters should be optimized for your particular cell line and experimental setup.

1. Cell Seeding:

  • Culture cells expressing GPR139 to logarithmic growth phase.
  • Harvest and count the cells.
  • Seed the cells in a 96-well black, clear-bottom plate at a predetermined optimal density.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Dilution:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 3-fold or 10-fold dilution series. Given the known IC50 of ~0.21 µM, a suggested starting concentration range would be from 10 µM down to 0.001 µM.
  • Prepare a GPR139 agonist solution at a concentration that elicits a sub-maximal response (e.g., EC80) to stimulate the receptor.

3. Calcium Flux Assay:

  • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the dye-loading solution.
  • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
  • After incubation, add the different concentrations of this compound to the respective wells and incubate for a predetermined time to allow for antagonist binding.
  • Place the plate in a fluorescence plate reader.
  • Initiate the reading and, after establishing a baseline, inject the GPR139 agonist into the wells.
  • Measure the change in fluorescence intensity over time.

4. Data Analysis:

  • Determine the peak fluorescence response for each well after agonist addition.
  • Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the absence of the agonist as 0%.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis with a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation

Table 1: Example Concentration Series for IC50 Determination of this compound

Concentration (µM)Log Concentration
101
30.48
10
0.3-0.52
0.1-1
0.03-1.52
0.01-2
0.003-2.52
0.001-3
0 (Vehicle Control)N/A

Mandatory Visualizations

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCRW0005_F05 This compound GPR139 GPR139 NCRW0005_F05->GPR139 Inhibits Agonist Agonist (e.g., L-Trp, L-Phe) Agonist->GPR139 Activates Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream IC50_Determination_Workflow A 1. Cell Seeding (GPR139-expressing cells) C 3. Assay Execution (e.g., Calcium Flux Assay with agonist stimulation) A->C B 2. Compound Preparation (Serial dilution of this compound) B->C D 4. Data Acquisition (Measure fluorescence intensity) C->D E 5. Data Analysis (Normalize data, non-linear regression) D->E F 6. IC50 Value Determination E->F

References

Unexpected off-target effects of NCRW0005-F05.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the GPR139 antagonist, NCRW0005-F05. The information provided addresses potential unexpected off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent antagonist of the G protein-coupled receptor 139 (GPR139), with a reported IC50 of 0.21 μM.[1] It was identified through a high-throughput screening for inhibitors of GPR139 by measuring intracellular calcium influx.[] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and striatum. The receptor is known to be activated by aromatic amino acids like L-tryptophan and L-phenylalanine. GPR139 predominantly couples to Gαq/11 proteins, leading to downstream signaling cascades.[]

Q2: I am observing effects that are inconsistent with simple GPR139 antagonism. What could be the cause?

There are several factors that could contribute to unexpected experimental outcomes with this compound:

  • Lack of Comprehensive Selectivity Data: It is important to note that comprehensive selectivity data for this compound has not been widely reported.[3] Therefore, the possibility of off-target binding to other receptors or enzymes cannot be ruled out and may contribute to observed effects.

  • Complex GPR139 Signaling: The signaling pathways associated with GPR139 are complex. The receptor can couple to multiple G protein families, including Gq/11 and Gi/o, and has been shown to paradoxically increase cAMP levels, suggesting a nuanced mechanism of action.[4] Furthermore, GPR139 may exhibit a high level of constitutive (agonist-independent) activity.[4] An antagonist may not simply block agonist-induced signaling but could also affect this basal activity, leading to unforeseen cellular responses.

  • Species-Specific Pharmacology: The pharmacological activity of this compound may vary across different species. For instance, one study found that this compound did not exhibit antagonistic activity against zebrafish GPR139 in a luciferase assay, yet it produced significant behavioral effects in vivo in zebrafish.[5] This suggests that the binding and/or functional activity of the compound can be species-dependent.

  • Partial Agonist/Antagonist Activity: In some contexts, a compound identified as an antagonist may exhibit partial agonist or inverse agonist activity. The aforementioned zebrafish study suggested that this compound might act as a partial antagonist.[5]

Q3: Are there any known off-target effects of this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype in vivo 1. Off-target effects.2. Complex on-target signaling.3. Species-specific pharmacology.1. Review literature for known off-targets of similar chemical scaffolds.2. Use a structurally distinct GPR139 antagonist as a control.3. If available, test the compound in a GPR139 knockout/knockdown model to confirm on-target engagement.
Inconsistent in vitro results 1. Partial agonism/antagonism.2. Influence on constitutive receptor activity.1. Perform a full dose-response curve to characterize the compound's activity profile.2. Use an assay that can detect inverse agonism (i.e., a reduction in basal signaling).
Lack of effect in a specific species 1. Poor conservation of the drug binding site on the target receptor.1. Confirm the sequence homology of GPR139 between the species of interest and human/mouse.2. Test the compound's binding affinity and functional activity on the orthologous receptor from your species of interest.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Assay System
IC500.21 μMInhibition of GPR139 (unspecified assay)

Table 2: Unexpected Findings in a Zebrafish Model

Finding Experimental Details Potential Interpretation
No antagonistic activity in luciferase assayCo-treatment with GPR139 agonist JNJ-63533054 in a luciferase assay with zebrafish GPR139.Species-specific differences in GPR139 pharmacology.
Suppression of fear learning in vivoConditioned place avoidance paradigm in zebrafish.On-target or off-target neurological effect.
Reduced locomotion (with agonist)Co-treatment with GPR139 agonist JNJ-63533054.Complex interaction with GPR139 signaling.
Induced anxiety-like behaviorThigmotaxis observed at higher doses.Potential on-target or off-target side effect.

Experimental Protocols

1. High-Throughput Screening for GPR139 Antagonists (Summary)

The identification of this compound was achieved through a high-throughput screening campaign designed to find inhibitors of GPR139. The general methodology involved the use of a cell line expressing GPR139 and a fluorescent calcium indicator. The assay measured the intracellular calcium influx that is a downstream consequence of GPR139 activation via the Gq/11 pathway. Compounds that inhibited this calcium signal upon stimulation with a GPR139 agonist were identified as potential antagonists.[]

2. In Vivo Behavioral Analysis in Zebrafish (Summary)

The study of this compound in zebrafish involved a conditioned place avoidance (CPA) paradigm to assess its impact on fear learning and memory. Adult zebrafish were centrally administered with this compound. The fish were then subjected to a conditioning protocol where an aversive stimulus (an alarm substance) was paired with a specific visual cue in a tank. The preference of the fish for the conditioned or unconditioned environment was then measured to evaluate fear learning. Locomotor activity was also tracked during the experiments.[6]

3. Calcium Imaging in Zebrafish Brain Slices (Summary)

To investigate the neural correlates of this compound's effects, calcium imaging was performed on acute brain slices from zebrafish. The habenula, a brain region with high GPR139 expression, was the focus of these experiments. Brain slices were bathed in a solution containing this compound, and changes in intracellular calcium were monitored using a fluorescent calcium indicator. This technique allows for the measurement of neuronal activity in response to the compound.[6]

Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aromatic_Amino_Acids Aromatic Amino Acids (e.g., L-Trp, L-Phe) GPR139 GPR139 Aromatic_Amino_Acids->GPR139 Activates Gq11 Gαq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream NCRW0005_F05 This compound NCRW0005_F05->GPR139 Antagonizes

Caption: Simplified GPR139 signaling pathway via Gαq/11 activation.

Troubleshooting_Logic Start Unexpected Experimental Result with this compound CheckSelectivity Is comprehensive selectivity data available for your system? Start->CheckSelectivity CheckSpecies Are you working with a non-human/non-murine species? CheckSelectivity->CheckSpecies No ConsiderOffTarget Consider potential off-target effects. Use structurally different controls. CheckSelectivity->ConsiderOffTarget Yes ConsiderSignaling Consider complex on-target signaling (e.g., constitutive activity). CheckSpecies->ConsiderSignaling No InvestigatePharmacology Investigate species-specific pharmacology (e.g., receptor binding/function). CheckSpecies->InvestigatePharmacology Yes OnTargetComplex Result may be due to complex on-target GPR139 signaling. ConsiderOffTarget->OnTargetComplex ConsiderSignaling->OnTargetComplex InvestigatePharmacology->OnTargetComplex

Caption: Troubleshooting logic for unexpected results with this compound.

References

NCRW0005-F05 stability in aqueous solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NCRW0005-F05 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the stock solution is dependent on the storage temperature.

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Q3: How stable is this compound in aqueous buffers used for experiments?

A3: The stability of this compound in aqueous solutions has not been extensively characterized and can be influenced by the specific buffer composition, pH, and temperature. It is crucial for researchers to determine the stability of this compound in their specific experimental buffer system. We recommend performing a stability assessment, especially for experiments that require long incubation times.

Q4: How can I assess the stability of this compound in my experimental buffer?

A4: To assess the stability, you can incubate this compound in your aqueous buffer under the same conditions as your experiment (e.g., temperature, light exposure). At various time points, take aliquots of the solution and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time indicates instability.

Troubleshooting Guide

Issue: I am observing lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause 1: Degradation in Aqueous Media. this compound may be degrading in your cell culture medium or assay buffer over the course of the experiment.

    • Troubleshooting Step: Perform a time-course stability study of this compound in your specific aqueous medium. Analyze samples at different time points using HPLC to quantify the amount of remaining intact compound. If significant degradation is observed, consider reducing the incubation time of your experiment or preparing fresh dilutions of the compound immediately before use.

  • Possible Cause 2: Adsorption to Labware. Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in your experiment.

    • Troubleshooting Step: To test for this, prepare a solution of this compound in your experimental buffer in the same type of plate or tube you use for your experiments. After a relevant incubation period, quantify the concentration of the compound in the solution. A significant decrease may suggest adsorption. Using low-adsorption plasticware or including a non-ionic detergent (at a concentration that does not affect your assay) may help mitigate this issue.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing your DMSO stock solution can lead to degradation of the compound.

    • Troubleshooting Step: Always aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound for In Vitro Experiments

This protocol outlines the steps for diluting a DMSO stock solution of this compound into an aqueous buffer for immediate use in experiments.

G cluster_prep Preparation Workflow start Start: Retrieve frozen DMSO stock of this compound thaw Thaw stock solution at room temperature. start->thaw vortex Briefly vortex the stock solution to ensure homogeneity. thaw->vortex dilute Perform serial dilutions in pre-warmed aqueous buffer to the final desired concentration. vortex->dilute use Use the final diluted solution immediately in the experiment. dilute->use end End use->end

Figure 1. Workflow for preparing this compound working solutions.

Protocol 2: Assessing Aqueous Stability of this compound using HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific aqueous buffer system.

StepProcedure
1. Preparation Prepare a solution of this compound in your aqueous buffer of choice at the final experimental concentration.
2. Incubation Incubate the solution under conditions that mimic your experiment (e.g., 37°C in a cell culture incubator).
3. Sampling At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. The T=0 sample represents 100% intact compound.
4. Sample Quenching Immediately quench any potential degradation by adding a miscible organic solvent like acetonitrile or methanol and store at -20°C or colder until analysis.
5. Analysis Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
6. Data Interpretation Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease over time indicates instability.

Signaling Pathway

This compound is an antagonist of GPR139, a G protein-coupled receptor. The primary signaling pathway of GPR139 involves the Gq/11 family of G proteins.

G cluster_pathway GPR139 Signaling Pathway NCRW0005_F05 This compound GPR139 GPR139 NCRW0005_F05->GPR139 Antagonist Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Figure 2. GPR139 signaling pathway antagonized by this compound.

Interpreting conflicting results with NCRW0005-F05.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCRW0005-F05. Our goal is to help you interpret conflicting or unexpected results and provide standardized protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent GPR139 antagonist with an IC50 value of 0.21 μM.[1] It is primarily used in research related to diabetes, obesity, and Parkinson's disease.[1] The G protein-coupled receptor 139 (GPR139) is an orphan receptor that is predominantly expressed in the habenula, a brain structure critical for adaptive behaviors.[2] GPR139 is known to associate with Gαq/11 to facilitate signal transduction, which includes the release of intracellular calcium ions.[]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to adhere to these storage conditions to avoid degradation of the compound, which could lead to inconsistent experimental results.

Q3: We are observing high variability in our assay results. What could be the cause?

High variability can stem from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. Cellular responses can change as cells are cultured for extended periods.

  • Assay Conditions: Minor variations in incubation times, temperature, or cell density can lead to significant differences in results. Standardize your protocol rigorously.

  • Reagent Quality: Ensure all reagents, including media and buffers, are fresh and of high quality.

Troubleshooting Conflicting Results

Scenario 1: Observing Agonist-like Effects with an Antagonist

Question: We are using this compound, a GPR139 antagonist, but are observing an increase in intracellular calcium, which is typically an agonist response. Why is this happening?

Possible Explanations & Troubleshooting Steps:

  • Complex Receptor Pharmacology: Some compounds can exhibit context-dependent effects. Research has shown that both a GPR139 agonist and the antagonist this compound can cause an increase in the peak amplitude of calcium transients in habenula neurons.[2] This suggests that GPR139 signaling is complex and may not follow a simple on/off mechanism.

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels, leading to a calcium influx that is independent of GPR139 antagonism.

  • Experimental Artifacts: Ensure that the observed effect is not due to the vehicle used to dissolve the compound or other experimental conditions.

Recommended Action Plan:

  • Concentration-Response Curve: Perform a full concentration-response curve to determine if the effect is dose-dependent.

  • Use a GPR139 Knockout/Knockdown Model: If available, test the effect of this compound in a GPR139-deficient cell line to confirm if the observed calcium increase is GPR139-dependent.

  • Orthogonal Assays: Use a different assay to measure GPR139 activity, such as measuring the production of cAMP, to see if you get a consistent result.[]

Quantitative Data Summary
CompoundTargetBioactivity (IC50)Molecular FormulaMolecular WeightCAS Number
This compoundGPR1390.21 µMC16H13F2NO2289.28342779-66-2

Experimental Protocols

Key Experiment: Intracellular Calcium Flux Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to GPR139 modulation by this compound.

Materials:

  • HEK293 cells stably expressing GPR139

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • GPR139 agonist (e.g., JNJ-63533054)

  • This compound

Procedure:

  • Cell Plating: Seed the GPR139-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for 15 minutes.

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the GPR139 agonist to stimulate the cells and continue reading the fluorescence for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium, is used to determine the inhibitory effect of this compound. Calculate the IC50 value from the concentration-response curve.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 G_alpha_q Gαq/11 GPR139->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates NCRW0005_F05 This compound (Antagonist) NCRW0005_F05->GPR139 Inhibits Agonist Agonist Agonist->GPR139 Activates

Caption: GPR139 signaling cascade initiated by an agonist and inhibited by this compound.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow start Unexpected Result Observed check_protocol Verify Experimental Protocol (Concentrations, Timings, etc.) start->check_protocol check_reagents Check Reagent Stability (Compound, Cells, Media) start->check_reagents dose_response Perform Full Dose-Response Curve check_protocol->dose_response control_exp Run Control Experiments (Vehicle, Untreated) check_reagents->control_exp data_analysis Re-analyze Data dose_response->data_analysis control_exp->data_analysis orthogonal_assay Use Orthogonal Assay (e.g., cAMP measurement) consult Consult Literature / Technical Support orthogonal_assay->consult If conflict persists data_analysis->orthogonal_assay If still inconsistent

References

Mitigating Variability in GPR139 Antagonism Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in GPR139 antagonism assays. By addressing common challenges and providing detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is the primary signaling pathway for GPR139 and how does this influence antagonist assay design?

A1: GPR139 predominantly signals through the Gαq/11 G-protein pathway.[1][2][3][4] Activation of this pathway stimulates phospholipase C (PLC), leading to an increase in intracellular inositol phosphates and subsequent mobilization of intracellular calcium (Ca2+).[3][5][6] Therefore, calcium mobilization assays are the most common and direct functional readout for GPR139 activity and are well-suited for identifying antagonists that block this response.[5][7][8] While GPR139 has been reported to couple to other G-proteins like Gαi/o and Gαs under certain conditions, the Gαq/11-mediated calcium response is considered its primary and most robust signaling output in recombinant cell lines.[4][9]

Q2: My assay is showing high background signal. What are the potential causes and solutions?

A2: High background in GPR139 assays can stem from several factors, most notably the receptor's constitutive (agonist-independent) activity.[3][10] Here are common causes and troubleshooting steps:

  • Constitutive Receptor Activity: GPR139 is known to exhibit a significant level of constitutive activity, which can lead to a high basal signal.[3][10]

    • Solution: Optimize the expression level of the GPR139 receptor. High expression levels can exacerbate constitutive activity.[11] Consider generating stable cell lines with varying, moderate expression levels to find a clone with an optimal signal-to-background ratio.[11]

  • Presence of Endogenous Agonists: Standard cell culture media contains L-tryptophan and L-phenylalanine, which are known endogenous agonists of GPR139.[12][13][14]

    • Solution: Before starting the assay, wash the cells with a serum-free and amino acid-free buffer. Perform the assay in a buffer that does not contain these amino acids to minimize background activation.[10]

  • Cell Health and Density: Unhealthy or overly dense cell cultures can lead to non-specific signals.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay without overgrowth.[15]

Q3: I am observing significant well-to-well variability and "edge effects" in my microplates. How can I minimize this?

A3: Edge effects, where wells on the perimeter of a microplate behave differently from the interior wells, are a common source of variability, particularly in 384- and 1536-well plates.[1][2] This is primarily due to increased evaporation and temperature gradients in the outer wells.[16]

  • Solutions to Mitigate Edge Effects:

    • Plate Hydration: Fill the outer wells with sterile water or media without cells to create a humidity barrier.[2]

    • Use of Lids: Employ low-evaporation lids, which can create a vapor barrier to protect samples.[1][7]

    • Sealing Tapes: For biochemical assays, heat-sealing the plate is highly effective. For cell-based assays, use breathable sealing tapes to allow for gas exchange while minimizing evaporation.[1][16]

    • Incubation Conditions: Allow plates to equilibrate to room temperature for 1-2 hours before placing them in the incubator to ensure uniform cell settling.[17] Minimize incubator door openings to maintain a stable environment.[17]

    • Reduce Assay Time: Where possible, shorten incubation times to reduce the impact of evaporation.[1]

Q4: How do I determine the optimal agonist concentration for an antagonist assay?

A4: The concentration of the agonist used to stimulate the receptor is a critical parameter. Using too high a concentration can make it difficult to detect antagonist activity, while too low a concentration will result in a poor assay window.

  • Solution: For antagonist screening, it is recommended to use an agonist concentration that produces 80-90% of the maximal response (EC80 to EC90).[18][19] This provides a robust signal that is sensitive to inhibition. To determine the EC80-EC90, first perform a full dose-response curve for your chosen agonist in your specific assay system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Background (S:B) Ratio 1. Low GPR139 receptor expression. 2. Suboptimal agonist concentration. 3. Inefficient dye loading (for calcium assays). 4. High background signal (see FAQ 2).1. Verify receptor expression via Western blot or flow cytometry. If low, re-transfect or select a higher-expressing stable clone. 2. Re-evaluate the agonist EC50 and use a concentration at or near the EC80.[18] 3. Optimize dye loading time and temperature according to the manufacturer's protocol. Ensure the use of a probenecid solution if required to prevent dye leakage.[5]
High Coefficient of Variation (%CV) within Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" (see FAQ 3). 4. Compound precipitation.1. Ensure a homogenous cell suspension during plating. Mix the cell suspension gently between plating wells. 2. Use calibrated pipettes and proper pipetting techniques. For HTS, ensure liquid handling robotics are properly calibrated. 3. Implement strategies to mitigate edge effects as described in FAQ 3. 4. Check the solubility of your test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is not causing cytotoxicity.
No or Weak Antagonist Activity Observed 1. Antagonist concentration is too low. 2. Agonist concentration is too high. 3. Inactive antagonist compound. 4. Insufficient antagonist pre-incubation time.1. Increase the concentration range of the antagonist. A typical starting range is from low nanomolar to high micromolar.[18] 2. Ensure the agonist concentration is not saturating the receptor (use EC80-EC90).[18][19] 3. Verify the identity and purity of the antagonist compound. 4. Optimize the pre-incubation time with the antagonist to ensure it has sufficient time to bind to the receptor before agonist stimulation. A typical pre-incubation time is 15-30 minutes.[18]

Data Presentation

Table 1: Quality Control Parameters for GPR139 Antagonism High-Throughput Screening (HTS) Assays
ParameterTypical Acceptable ValueReference
Z'-factor > 0.5[19]
Signal-to-Background (S:B) Ratio > 4[19]
Coefficient of Variation (%CV) < 10%[5][19]

This table summarizes key quality control metrics from the literature to help researchers assess the robustness and reproducibility of their GPR139 antagonism assays.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for GPR139 Antagonists

This protocol is optimized to minimize variability in a fluorescence-based calcium mobilization assay using a stable GPR139-expressing cell line (e.g., CHO-K1 or HEK293).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139.

  • Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid solution (if required by the dye manufacturer).

  • GPR139 agonist (e.g., Compound 1 or JNJ-63533054).

  • Test antagonists.

  • 384-well black, clear-bottom assay plates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GPR139-expressing cells into 384-well plates at a pre-optimized density to achieve a confluent monolayer on the day of the assay.

    • To minimize edge effects, fill the outermost wells with 50 µL of sterile PBS.

  • Dye Loading:

    • On the day of the assay, discard the culture medium.

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the calcium-sensitive dye in Assay Buffer, potentially with the addition of probenecid.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test antagonists in Assay Buffer.

    • Add the antagonist solutions to the appropriate wells. For control wells, add Assay Buffer with the same final concentration of solvent (e.g., DMSO).

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the GPR139 agonist solution in Assay Buffer at a concentration that is 4-5x the final desired EC80 concentration.

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a few seconds.

    • Add the agonist solution to all wells simultaneously using the plate reader's integrated liquid handling system.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the control wells (agonist only vs. no agonist).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Agonist Agonist Agonist->GPR139 Activates Antagonist Antagonist Antagonist->GPR139 Blocks

Caption: GPR139 Gαq/11 signaling pathway leading to calcium mobilization.

Assay_Workflow start Start plate_cells Plate GPR139-expressing cells (Day 1) start->plate_cells dye_loading Load cells with calcium-sensitive dye (Day 2) plate_cells->dye_loading add_antagonist Pre-incubate with antagonist dye_loading->add_antagonist measure_baseline Measure baseline fluorescence add_antagonist->measure_baseline add_agonist Add agonist (EC80) measure_baseline->add_agonist measure_response Measure fluorescence response add_agonist->measure_response analyze_data Analyze data (calculate IC50) measure_response->analyze_data end End analyze_data->end

Caption: Workflow for a GPR139 antagonist calcium mobilization assay.

Troubleshooting_Logic high_variability High Variability (%CV > 10%) check_seeding Check cell seeding consistency high_variability->check_seeding check_pipetting Verify pipetting accuracy high_variability->check_pipetting mitigate_edge Implement edge effect mitigation high_variability->mitigate_edge check_solubility Check compound solubility high_variability->check_solubility low_sb Low S:B Ratio (< 4) verify_expression Verify receptor expression low_sb->verify_expression optimize_agonist Optimize agonist concentration (EC80) low_sb->optimize_agonist optimize_dye Optimize dye loading low_sb->optimize_dye address_background Address high background (see FAQ 2) low_sb->address_background

Caption: Troubleshooting logic for common issues in GPR139 antagonism assays.

References

NCRW0005-F05 cytotoxicity in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving NCRW0005-F05.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] Its primary mechanism of action is to block the signaling of GPR139.[]

Q2: What is the IC50 value of this compound?

The reported IC50 value for this compound as a GPR139 antagonist is 0.21 μM.[1][2][3][5]

Q3: In which research areas is this compound commonly used?

This compound is utilized in research related to diabetes, obesity, and Parkinson's disease.[1][5] It is also a tool for studying the pharmacology of GPR139 and has been used in neuroscience research to investigate fear memory.[2][3][6]

Q4: What are the known signaling pathways associated with GPR139, the target of this compound?

GPR139 predominantly couples to Gαq/11 to initiate signal transduction.[] This signaling can lead to the release of intracellular calcium ions.[]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound in my cell-based assay. Cell line does not express GPR139.Confirm GPR139 expression in your cell line of interest using techniques such as RT-PCR or western blotting.
Incorrect compound concentration.Ensure the final concentration of this compound is appropriate to antagonize GPR139, considering its IC50 of 0.21 μM. A concentration range of 1-10 μM is a common starting point for in vitro studies.
Compound degradation.Store the compound as recommended. For stock solutions, it is advised to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Unexpected or off-target effects observed. Non-specific binding at high concentrations.Perform a dose-response curve to determine the optimal concentration with minimal off-target effects.
Contamination of the compound.Ensure the purity of the compound. If in doubt, obtain a new batch from a reputable supplier.
Difficulty dissolving this compound. Improper solvent.This compound is soluble in DMSO.[3] Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous experimental medium.

Experimental Protocols

While specific public data on the cytotoxicity of this compound is not available, researchers can assess its cytotoxic profile using standard in vitro assays. Below is a general protocol for determining the cytotoxicity of a compound using the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is advisable to start with a high concentration (e.g., 100 μM) and perform 2-fold or 3-fold dilutions.

    • Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Properties of this compound

Property Value Reference
Target GPR139[1],[2],[3]
Activity Antagonist[1],[2],[3]
IC50 0.21 μM[1],[2],[5],[3]
Molecular Formula C16H13F2NO2[3]
Molecular Weight 289.28 g/mol [3]
Solubility Soluble in DMSO[3]

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NCRW0005_F05 This compound GPR139 GPR139 NCRW0005_F05->GPR139 Antagonizes G_alpha_q Gαq/11 GPR139->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to

Caption: GPR139 signaling antagonism by this compound.

References

Technical Support Center: Troubleshooting NCRW0005-F05 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using NCRW0005-F05 who are experiencing low signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent antagonist of G-protein coupled receptor 139 (GPR139).[1] Its primary function is to block the binding of endogenous ligands to GPR139, thereby inhibiting the receptor's downstream signaling activity. It has an IC50 value of 0.21 μM.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Improper storage can lead to degradation of the compound and result in reduced activity and low signal.

Q3: In which research areas is this compound typically used?

This compound is utilized in research concerning diabetes, obesity, and Parkinson's disease.[1]

Troubleshooting Low Signal

Low signal is a common issue in various experimental assays. The following sections provide guidance on identifying and resolving potential causes of low signal when using this compound.

Issue 1: Low Signal in a Competitive Binding Assay

Question: I am performing a competitive binding assay with a radiolabeled ligand and this compound, but I am observing a very low signal-to-noise ratio. What could be the cause?

Answer: A low signal-to-noise ratio in a competitive binding assay can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Workflow

G start Start: Low Signal Detected check_reagents 1. Verify Reagent Integrity (Radioligand, this compound, Membranes) start->check_reagents check_protocol 2. Review Assay Protocol (Incubation times, concentrations, washing steps) check_reagents->check_protocol Reagents OK fail Contact Technical Support check_reagents->fail Reagents Degraded check_equipment 3. Check Equipment Functionality (Scintillation counter, filters) check_protocol->check_equipment Protocol Correct check_protocol->fail Protocol Error optimize_assay 4. Optimize Assay Conditions (Membrane concentration, radioligand concentration) check_equipment->optimize_assay Equipment OK check_equipment->fail Equipment Malfunction end Signal Restored optimize_assay->end Optimization Successful optimize_assay->fail Optimization Fails G cluster_cell Cell Membrane GPR139 GPR139 G_protein G Protein (Gq/11 or Gi/o) GPR139->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC downstream Downstream Signaling (e.g., Ca2+ mobilization, ↓cAMP) PLC->downstream AC->downstream Ligand Endogenous Ligand Ligand->GPR139 Activates NCRW0005_F05 This compound NCRW0005_F05->GPR139 Blocks G A 1. Prepare Reagents (Membranes, Radioligand, this compound, Buffers) B 2. Set up Assay Plate (Total binding, Non-specific binding, Competition wells) A->B C 3. Add Components (Buffer, Membranes, this compound/cold ligand, Radioligand) B->C D 4. Incubate (e.g., 60 min at room temperature) C->D E 5. Terminate Binding (Rapid filtration over glass fiber filters) D->E F 6. Wash Filters (3x with ice-cold wash buffer) E->F G 7. Measure Radioactivity (Scintillation counting) F->G H 8. Analyze Data (Calculate specific binding and IC50) G->H

References

Impact of serum on NCRW0005-F05 activity in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NCRW0005-F05, a potent GPR139 antagonist.[1][2][3] This guide focuses on the impact of serum on the in vitro activity of this compound and provides detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139).[1][2][3] Its IC50 value is approximately 0.21 μM.[1] By blocking the activity of GPR139, this compound can be used to investigate the receptor's role in various physiological processes. GPR139 is primarily coupled to the Gq/11 signaling pathway, and its activation leads to an increase in intracellular calcium.[4][5][6]

Q2: Why is the observed IC50 of this compound in my cell-based assay higher than the reported value of 0.21 μM?

A2: A discrepancy between the reported IC50 in a biochemical assay and a cell-based assay is common. This shift is often due to the presence of serum in the cell culture medium. Serum proteins can bind to small molecules like this compound, reducing the free concentration of the compound available to interact with the GPR139 receptor. Consequently, a higher total concentration of the compound is required to achieve the same level of inhibition.

Q3: How does serum concentration affect the potency of this compound?

A3: The inhibitory potency of this compound is expected to decrease as the serum concentration in the cell culture medium increases. This is due to increased protein binding, which sequesters the compound and lowers its effective concentration. We recommend performing a serum concentration titration experiment to determine the optimal serum percentage for your specific cell line and assay conditions.

Q4: Should I run my experiments in serum-free media to avoid these effects?

A4: While running experiments in serum-free media can minimize protein binding effects, it may not be suitable for all cell types or experimental designs. Many cell lines require serum for optimal health and viability. A prolonged incubation in serum-free conditions could lead to cellular stress and confounding results. A viable alternative is to use a reduced-serum medium or to perform a serum-starvation step prior to adding the compound.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored as a solid at -20°C.[1] For stock solutions, it is recommended to dissolve the compound in DMSO and store at -20°C for short-term storage or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise when assessing the in vitro activity of this compound, with a focus on serum-related interference.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent serum concentration or lot-to-lot variability in serum.Use a single, pre-tested lot of serum for the entire set of experiments. Ensure the final serum concentration in your assays is consistent.
Cell health and density variations.Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Perform a cell viability assay to confirm cell health.
Complete loss of this compound activity High percentage of serum in the assay medium.Reduce the serum concentration in your assay medium. If possible, perform the assay in serum-free or reduced-serum conditions.
Incorrect storage or handling of the compound.Ensure this compound and its stock solutions are stored at the recommended temperatures. Prepare fresh dilutions from the stock for each experiment.
Unexpected cytotoxicity observed Off-target effects of this compound at high concentrations.Perform a cell viability assay (e.g., MTT or WST-1) in parallel with your functional assay to determine the cytotoxic concentration range of the compound.
Serum-starvation induced cell death.If using serum-free conditions, minimize the incubation time. Ensure your cell line can tolerate the duration of serum deprivation.

Data Presentation

The following table provides a hypothetical representation of the impact of serum concentration on the IC50 of this compound in a GPR139-mediated calcium influx assay.

Serum Concentration (%)Apparent IC50 (µM) of this compound
00.25
2.50.85
51.75
104.50

Note: These are illustrative data and actual results may vary depending on the cell line, assay conditions, and serum lot.

Experimental Protocols

GPR139-Mediated Calcium Influx Assay

This protocol is designed to measure the antagonistic activity of this compound on GPR139-mediated calcium mobilization.

Materials:

  • HEK293 cells stably expressing GPR139

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • GPR139 agonist (e.g., L-Tryptophan or a synthetic agonist)

  • This compound

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed GPR139-expressing HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in medium containing 10% FBS.

  • Serum Starvation (Optional): On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium. Add serum-free or reduced-serum medium and incubate for 2-4 hours.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer. Remove the medium from the cells and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 2X concentration series of this compound in assay buffer with the desired final serum concentration.

  • Antagonist Incubation: After dye loading, wash the cells twice with assay buffer. Add 50 µL of the this compound dilution series to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a 2X concentration of the GPR139 agonist (at its EC80 concentration) in assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Add 50 µL of the agonist solution to all wells simultaneously using an automated dispenser. Continue to record the fluorescence intensity for at least 60 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of this compound.[7][8][9]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well clear plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the medium in the wells with the compound dilutions and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control cells.

Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR139 Agonist (e.g., L-Tryptophan) GPR139 GPR139 Agonist->GPR139 Activates NCRW0005_F05 This compound NCRW0005_F05->GPR139 Inhibits Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response

Caption: GPR139 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed GPR139-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading add_antagonist Add this compound (various concentrations) dye_loading->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist read_baseline Measure baseline fluorescence incubate_antagonist->read_baseline add_agonist Add GPR139 agonist read_baseline->add_agonist read_kinetics Measure fluorescence kinetics add_agonist->read_kinetics analyze Analyze data and determine IC50 read_kinetics->analyze end End analyze->end

Caption: Workflow for Determining the IC50 of this compound.

Serum_Effect_Logic serum_increase Increase in Serum Concentration protein_binding Increased Binding of This compound to Serum Proteins serum_increase->protein_binding free_compound Decreased Free Concentration of this compound protein_binding->free_compound ic50_shift Apparent Decrease in Potency (Higher IC50) free_compound->ic50_shift

Caption: Logical Flow of Serum's Impact on this compound Potency.

References

Validation & Comparative

A Comparative Guide to GPR139 Antagonists: NCRW0005-F05 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the GPR139 antagonist NCRW0005-F05 with other known antagonists of the G protein-coupled receptor 139 (GPR139). The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in areas such as diabetes, obesity, and Parkinson's disease.[1]

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, including key areas like the basal ganglia and hypothalamus.[2] Its signaling is primarily coupled through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[2][3] This receptor is a potential therapeutic target for a range of neurological and metabolic disorders.

Comparative Analysis of GPR139 Antagonists

The following tables summarize the available quantitative data for this compound and other selected GPR139 antagonists.

Table 1: In Vitro Potency of GPR139 Antagonists

CompoundAntagonist Activity (IC50/pKb)Assay TypeCell LineReference
This compound IC50: 0.21 µM Calcium MobilizationNot Specified[1]
NCRW0001-C02IC50: 0.42 µMCalcium MobilizationNot Specified
LP-471756IC50: 640 nMcAMP AssayGPR139-expressing cells
JNJ-3792165pKb: 7.4[35S]GTPγS BindingNot Specified[4]
pKb: 6.9Calcium MobilizationNot Specified[4]

Table 2: Selectivity Profile of GPR139 Antagonists

CompoundSelectivity InformationReference
This compound Data not publicly available.
NCRW0001-C02Data not publicly available.
LP-471756Data not publicly available.
JNJ-3792165Selective against a panel of 50 neurotransmitter and neuropeptide receptors.[4]

GPR139 Signaling Pathway

The activation of GPR139 by an agonist initiates a signaling cascade predominantly through the Gq/11 alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. GPR139 antagonists, such as this compound, block this pathway by preventing agonist binding to the receptor.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR139 GPR139 Gq Gq/11 GPR139->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Agonist Agonist Agonist->GPR139 Activates Antagonist This compound (Antagonist) Antagonist->GPR139 Blocks

Caption: GPR139 Signaling Pathway and Site of Antagonist Action.

Experimental Protocols

Detailed methodologies for the key assays used to characterize GPR139 antagonists are provided below.

Calcium Mobilization Assay (FLIPR)

This assay is a common method for screening and characterizing compounds that modulate G protein-coupled receptors linked to the Gq signaling pathway.

Objective: To measure the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Cells stably or transiently expressing GPR139 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The antagonist compound (e.g., this compound) at various concentrations is added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a known GPR139 agonist is added to the wells to stimulate the receptor.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium response. IC50 values are calculated from the concentration-response curves.

Calcium_Mobilization_Workflow A Seed GPR139-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Pre-incubate with GPR139 Antagonist B->C D Add GPR139 Agonist C->D E Measure fluorescence change (FLIPR) D->E F Calculate IC50 E->F

Caption: Calcium Mobilization Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist and its inhibition by an antagonist.

Objective: To quantify the ability of an antagonist to block agonist-stimulated binding of [35S]GTPγS to G proteins.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing GPR139.

  • Assay Setup: The reaction is set up in a buffer containing the cell membranes, a GPR139 agonist, the antagonist at varying concentrations, GDP, and [35S]GTPγS.

  • Incubation: The reaction mixture is incubated to allow for agonist-stimulated G protein activation and the subsequent binding of [35S]GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS. Unbound [35S]GTPγS is washed away.

  • Scintillation Counting: Scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in [35S]GTPγS binding. pKb values are calculated from the inhibition curves.[5][6]

GTPgS_Binding_Assay_Workflow A Prepare GPR139-expressing cell membranes B Incubate membranes with Agonist, Antagonist, GDP, and [35S]GTPγS A->B C Terminate reaction by rapid filtration B->C D Wash to remove unbound [35S]GTPγS C->D E Measure bound radioactivity (Scintillation Counting) D->E F Calculate pKb E->F

Caption: [35S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a potent antagonist of the GPR139 receptor. When selecting a GPR139 antagonist for research, it is crucial to consider not only its potency but also its selectivity and the specific requirements of the planned experiments. While this compound and its analogs from the same screening campaign show good potency in calcium mobilization assays, JNJ-3792165 is currently the only antagonist with publicly available, broad selectivity data. Researchers should carefully evaluate the available data and consider the experimental context to make an informed decision on the most suitable GPR139 antagonist for their studies. Further characterization of the selectivity of this compound would be highly beneficial to the research community.

References

A Head-to-Head Battle of GPR139 Antagonists: NCRW0005-F05 vs. JNJ-3792165

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of two prominent GPR139 antagonists: NCRW0005-F05 and JNJ-3792165. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds.

The G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, making it an attractive target for the development of therapeutics for neurological and psychiatric disorders. Both this compound and JNJ-3792165 have emerged as valuable tool compounds for studying the pharmacology and physiological roles of GPR139. This guide delves into their comparative potency, supported by in vitro data, and outlines the experimental methodologies used for their characterization.

Quantitative Potency Comparison

A direct comparison of the potency of this compound and JNJ-3792165 is challenging due to the limited number of studies that have evaluated both compounds in the same assay. The available data, presented below, is collated from various sources and should be interpreted with consideration for the different experimental conditions.

CompoundAssay TypeTargetPotency (IC50/Ki/Kb)Reference
This compound Calcium Mobilization AssayHuman GPR139IC50: 0.21 µM[1]
Dual-Luciferase Reporter AssayZebrafish GPR139IC50: 147.9 nM[2]
JNJ-3792165 [³⁵S]GTPγS Binding AssayHuman GPR139pKb: 7.4
Calcium Mobilization AssayHuman GPR139pKb: 6.9
Radioligand Binding AssayHuman GPR139pKi: 7.7
Calcium Signaling InhibitionNot Specified25 nM[]

Note on Potency Conversion: The pKb and pKi values for JNJ-3792165 can be conceptually converted to molar concentrations for a rough comparison with the IC50 value of this compound. A pKb of 7.4 corresponds to a Kb of approximately 40 nM, and a pKi of 7.7 corresponds to a Ki of approximately 20 nM. The pKb of 6.9 in the calcium mobilization assay corresponds to a Kb of approximately 126 nM. It is crucial to understand that IC50, Ki, and Kb are not directly interchangeable as they are determined by different experimental methodologies and calculations. A definitive comparison would necessitate the parallel testing of both compounds in the same assay.

Experimental Protocols

The primary in vitro functional assay used to characterize the antagonist activity of these compounds is the calcium mobilization assay. This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a GPR139 agonist.

Calcium Mobilization Assay Protocol

This protocol is a generalized procedure based on commonly used methods for assessing GPR139 antagonism.

1. Cell Culture and Transfection:

  • HEK293 (Human Embryonic Kidney 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Cells are transiently transfected with a mammalian expression vector encoding human GPR139. Co-transfection with a promiscuous G-protein alpha subunit, such as Gαq/i5, can be employed to enhance the signal.

2. Compound Preparation:

  • This compound and JNJ-3792165 are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
  • Serial dilutions of the antagonists are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium Assay:

  • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.
  • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
  • After incubation, the dye-containing buffer is removed, and the cells are washed with the assay buffer.
  • The prepared antagonist dilutions are added to the respective wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
  • A GPR139 agonist (e.g., JNJ-63533054) is then added to all wells at a concentration that elicits a submaximal response (e.g., EC80).
  • Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

4. Data Analysis:

  • The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.
  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the GPR139 signaling pathway and a typical experimental workflow.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Antagonist This compound or JNJ-3792165 Antagonist->GPR139 Blocks Agonist GPR139 Agonist Agonist->GPR139 Activates

GPR139 Signaling Pathway

The diagram above illustrates the canonical Gq/11 signaling pathway activated by GPR139. Agonist binding leads to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum. The antagonists, this compound and JNJ-3792165, block this cascade by preventing agonist binding to GPR139.

Experimental_Workflow A 1. Cell Seeding & Transfection (GPR139) B 2. Calcium Dye Loading (e.g., Fluo-4 AM) A->B C 3. Antagonist Incubation (this compound or JNJ-3792165) B->C D 4. Agonist Addition (e.g., JNJ-63533054) C->D E 5. Fluorescence Measurement (Calcium Mobilization) D->E F 6. Data Analysis (IC50 Determination) E->F

Calcium Mobilization Assay Workflow

This flowchart outlines the key steps involved in a typical calcium mobilization assay used to determine the potency of GPR139 antagonists.

In Vivo Studies

While in vitro data provides a measure of a compound's potency at the molecular level, in vivo studies are crucial for understanding its physiological effects.

  • This compound: In vivo research on this compound has been conducted in zebrafish. One study demonstrated that central administration of this compound suppressed fear learning in a conditioned place avoidance paradigm.[2][4]

  • JNJ-3792165: While specific in vivo studies for JNJ-3792165 are not as readily available, a related GPR139 agonist from the same company, JNJ-63533054, has been characterized in vivo, showing effects on locomotor activity and alcohol intake in rats.[5][6] The antagonist JNJ-3792165 has been used in vitro to demonstrate a functional interaction between GPR139 and the dopamine D2 receptor.[7]

Conclusion

Both this compound and JNJ-3792165 are potent antagonists of the GPR139 receptor. Based on the available data, JNJ-3792165 appears to exhibit higher potency in mammalian cell-based assays, with reported Ki and Kb values in the low to mid-nanomolar range. This compound demonstrates a sub-micromolar IC50 in a calcium mobilization assay and a nanomolar IC50 in a zebrafish reporter assay.

The lack of direct, side-by-side comparative studies in the same experimental paradigm is a significant limitation in definitively concluding which compound is more potent. The choice between these two antagonists for future research may depend on the specific experimental system (e.g., species, assay type) and the desired concentration range. Further studies directly comparing these compounds in a standardized panel of in vitro and in vivo assays are warranted to provide a more conclusive assessment of their relative potencies and pharmacological profiles.

References

Comparative Analysis of NCRW0005-F05 Specificity for GPR139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of the G protein-coupled receptor (GPCR) antagonist, NCRW0005-F05, for its target, GPR139. Due to the limited availability of public data on the selectivity of this compound against a broad panel of other GPCRs, this document will focus on its known activity at GPR139 and the methodologies used for its characterization. Further experimental data is required for a comprehensive comparison with other GPCRs.

Introduction to this compound

This compound is a small molecule identified as a potent antagonist of the orphan G protein-coupled receptor, GPR139.[1][2][3][4] Orphan GPCRs are receptors for which the endogenous ligand has not yet been identified, making them intriguing targets for novel therapeutic development. GPR139 is primarily expressed in the central nervous system, suggesting its involvement in neurological processes.

Potency at GPR139

This compound was discovered through a high-throughput screening (HTS) campaign designed to identify antagonists of GPR139.[] The primary assay used in this screening was a calcium mobilization assay, which is a common method for detecting the activation of Gq-coupled GPCRs.

Table 1: Potency of this compound at GPR139

CompoundTargetAssay TypePotency (IC₅₀)Reference
This compoundGPR139Calcium Mobilization0.21 µM[1][2]

Specificity and Selectivity Profile

A critical aspect of a pharmacological tool compound is its selectivity for the intended target over other related proteins, such as other GPCRs. High selectivity minimizes off-target effects and ensures that the observed biological responses are attributable to the modulation of the desired receptor.

Currently, there is a lack of publicly available quantitative data on the selectivity of this compound against a comprehensive panel of other GPCRs. The seminal publication by Wang et al. (2015) describes the discovery of this compound but does not provide a detailed selectivity profile.[] To fully assess the utility of this compound as a specific GPR139 antagonist, further experimental validation is necessary.

Table 2: GPR139 Antagonist Specificity Comparison (Illustrative)

This table illustrates the type of data required for a comprehensive specificity comparison. The values for this compound against other GPCRs are currently not available and are represented as "Data Not Available".

CompoundGPR139 (IC₅₀/Kᵢ)GPCR A (IC₅₀/Kᵢ)GPCR B (IC₅₀/Kᵢ)GPCR C (IC₅₀/Kᵢ)Selectivity Fold (vs. GPR139)
This compound 0.21 µM Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative Antagonist 1 ValueValueValueValueValue
Alternative Antagonist 2 ValueValueValueValueValue

GPR139 Signaling Pathway

GPR139 is understood to primarily couple to the Gαq subunit of the heterotrimeric G protein complex. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This increase in cytosolic calcium is the signal detected in the calcium mobilization assays used to identify this compound.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR139 GPR139 Gq Gαq GPR139->Gq Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Ligand Agonist Ligand->GPR139 Activates NCRW0005_F05 This compound (Antagonist) NCRW0005_F05->GPR139 Blocks

Caption: GPR139 signaling pathway via Gαq activation.

Experimental Methodologies

A robust assessment of compound specificity relies on well-defined experimental protocols. The primary method used to characterize this compound was a calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Principle: Cells expressing the GPCR of interest (GPR139) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist and subsequent Gq pathway signaling, intracellular calcium levels rise. This increase in calcium enhances the fluorescence of the dye, which can be measured using a fluorescence plate reader. Antagonists are identified by their ability to inhibit the agonist-induced fluorescence increase.

General Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells are transiently or stably transfected to express human GPR139.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: The dye-loading solution is removed, and a buffer is added. Test compounds (like this compound) are added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A known GPR139 agonist is added to the wells, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. For antagonist testing, the concentration-dependent inhibition of the agonist response is used to calculate an IC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed GPR139-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Add this compound (Antagonist) B->C D Add GPR139 Agonist C->D E Measure Fluorescence (FLIPR) D->E F Calculate % Inhibition E->F G Determine IC₅₀ F->G

Caption: Workflow for a calcium mobilization assay.

Conclusion and Future Directions

This compound is a valuable tool for studying the pharmacology of GPR139, demonstrating potent antagonism in a calcium mobilization assay. However, to establish its utility as a highly specific probe, a comprehensive selectivity profile is essential. It is recommended that this compound be tested against a panel of other GPCRs, particularly those with related sequences or those expressed in similar tissues, to determine its off-target activity. Such data would be invaluable to the research community for the confident interpretation of experimental results using this compound.

References

Comparative Analysis of NCRW0005-F05: A Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the GPR139 antagonist, NCRW0005-F05. While direct, publicly available experimental data on the cross-reactivity of this compound with a broad panel of other receptors is limited, this document summarizes its known activity, the primary signaling pathway of its target receptor, GPR139, and the standard experimental protocols utilized to determine receptor selectivity.

Introduction to this compound

This compound is a potent antagonist of the G protein-coupled receptor 139 (GPR139).[1] It was identified through a high-throughput screening campaign and exhibits an IC50 value of 0.21 μM for GPR139.[1] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it is primarily expressed in the central nervous system. Due to its localization and signaling, GPR139 and its modulators like this compound are of interest in research areas including diabetes, obesity, and Parkinson's disease.[1]

Cross-Reactivity Data

A critical aspect of drug development is understanding the selectivity of a compound to ensure it interacts primarily with its intended target, thereby minimizing off-target effects. As of the latest review of published literature, a comprehensive cross-reactivity profile of this compound against a broad panel of receptors (e.g., a CEREP panel) has not been made publicly available.

For comparison, another GPR139 antagonist, JNJ-3792165, has been reported to be selective when tested against a panel of 50 neurotransmitter and neuropeptide receptors. This highlights the importance of such selectivity data in the field. In the absence of specific data for this compound, researchers should exercise caution and consider performing independent selectivity profiling, especially if unexpected biological effects are observed.

GPR139 Signaling Pathway

GPR139 is known to couple to Gq/11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium. The following diagram illustrates this primary signaling pathway.

GPR139_Signaling_Pathway NCRW0005_F05 This compound GPR139 GPR139 NCRW0005_F05->GPR139 Antagonizes Gq_11 Gq/11 GPR139->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Cellular_Response Cellular Response DAG->Cellular_Response Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response

GPR139 Signaling Pathway.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a series of binding and functional assays against a panel of receptors, ion channels, and enzymes are typically performed.

Receptor Binding Assays

These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.

General Protocol:

  • Preparation of Cell Membranes: Membranes are prepared from cell lines overexpressing the receptor of interest.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Functional Assays

Functional assays measure the biological response of a cell following receptor activation or inhibition by the test compound.

Example: Calcium Mobilization Assay

  • Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are treated with the test compound at various concentrations.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a response.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

The following diagram illustrates a general workflow for screening the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_screening Cross-Reactivity Screening cluster_validation Hit Validation Test_Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Test_Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Receptor_Panel Broad Receptor Panel (GPCRs, Ion Channels, etc.) Receptor_Panel->Primary_Screen Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) Dose_Response->Functional_Assay Selectivity_Profile Selectivity Profile (Comparison of Potency) Functional_Assay->Selectivity_Profile

General Workflow for Cross-Reactivity Screening.

Summary and Recommendations

This compound is a valuable tool for studying the pharmacology of GPR139. However, the lack of publicly available, comprehensive cross-reactivity data necessitates careful interpretation of experimental results. Researchers using this compound are encouraged to:

  • Consider potential off-target effects in their experimental design and data analysis.

  • Perform independent selectivity screening against relevant targets if the experimental system is sensitive to off-target activities.

  • Consult the latest literature for any new data that may become available regarding the selectivity of this compound.

This guide serves as a starting point for understanding the current knowledge on this compound and provides a framework for assessing its potential cross-reactivity.

References

Validating GPR139 Knockdown: A Comparative Guide to Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the knockdown of G protein-coupled receptor 139 (GPR139) is a critical step in elucidating its function and developing targeted therapeutics. This guide provides a comprehensive comparison of pharmacological and genetic methods for GPR139 knockdown, with a focus on the antagonist NCRW0005-F05 and alternative strategies. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support your research decisions.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including the habenula, striatum, and hypothalamus.[1] Its signaling is primarily coupled through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[2][3] GPR139 is implicated in a variety of physiological processes and is being investigated as a potential therapeutic target for several disorders.

Methods for GPR139 Knockdown: A Comparative Overview

Two primary strategies are employed to reduce GPR139 function in experimental systems: pharmacological inhibition with antagonists and genetic knockdown using techniques like siRNA or shRNA.

Pharmacological Inhibition: This approach utilizes small molecules that bind to the receptor and block its activity. This compound is a potent antagonist of GPR139.[4]

Genetic Knockdown: This method involves the use of RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), to degrade GPR139 mRNA, thereby preventing protein synthesis.

The choice of method depends on the specific experimental goals, the model system being used, and the desired duration of the effect.

Data Presentation: Comparing Knockdown Strategies

The following tables summarize the key characteristics and performance of pharmacological and genetic methods for GPR139 knockdown.

Table 1: Comparison of GPR139 Antagonists

AntagonistIC50 Value (µM)Method of ActionReference
This compound 0.21 Competitive Antagonist [4]
LP-4717560.640Competitive Antagonist[2]
JNJ-3792165pKb = 6.9 (Calcium assay)Competitive Antagonist[2]
NCRW0001-C02~2Competitive Antagonist[]

Table 2: Expected Efficacy of GPR139 Genetic Knockdown

MethodTargetExpected Knockdown EfficiencyValidation MethodReference (Protocol)
siRNA GPR139 mRNA75-90% reduction qPCR, Western Blot [6][7]
shRNA GPR139 mRNA75-90% reduction qPCR, Western Blot [8]

Note: The expected knockdown efficiency for siRNA and shRNA is based on general performance for these technologies and may vary depending on the specific sequence, cell type, and transfection efficiency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Pharmacological Inhibition using this compound

Objective: To assess the inhibitory effect of this compound on GPR139 signaling.

Materials:

  • Cells expressing GPR139 (e.g., HEK293 or CHO cells)

  • GPR139 agonist (e.g., JNJ-63533054)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Preparation: Seed GPR139-expressing cells in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a GPR139 agonist (typically at its EC80 concentration) to the wells.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each concentration of this compound to determine the IC50 value.

Genetic Knockdown using siRNA and Validation by qPCR

Objective: To reduce GPR139 expression using siRNA and quantify the knockdown efficiency at the mRNA level.

Materials:

  • Cells for transfection

  • GPR139-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for GPR139 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • siRNA Transfection:

    • One day before transfection, seed cells to be 30-50% confluent at the time of transfection.

    • On the day of transfection, dilute siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the synthesized cDNA, primers for GPR139 and the housekeeping gene, and a qPCR master mix.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GPR139 and the housekeeping gene in both the GPR139 siRNA-treated and control samples.

    • Calculate the relative expression of GPR139 mRNA using the ΔΔCt method to determine the percentage of knockdown.

Validation of GPR139 Knockdown by Western Blot

Objective: To confirm the reduction of GPR139 protein levels following knockdown.

Materials:

  • Cell lysates from knockdown and control experiments

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPR139

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPR139 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for GPR139 and the loading control to determine the relative reduction in GPR139 protein expression.

Mandatory Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream GPR139_Knockdown_Workflow cluster_knockdown GPR139 Knockdown cluster_validation Validation cluster_analysis Data Analysis siRNA siRNA/shRNA Transfection qPCR qPCR (mRNA level) siRNA->qPCR Western Western Blot (Protein level) siRNA->Western Functional Functional Assay (e.g., Calcium Imaging) siRNA->Functional Antagonist Pharmacological Antagonist (this compound) Antagonist->Functional Quantification Quantification of Knockdown Efficiency qPCR->Quantification Western->Quantification Phenotype Phenotypic Analysis Functional->Phenotype

References

JNJ-63533054: A GPR139 Agonist for Reversing NCRW0005-F05-Induced Neuromodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the GPR139 agonist JNJ-63533054 and its capacity to reverse the effects of the GPR139 antagonist, NCRW0005-F05. The data and protocols presented herein are synthesized from preclinical research and are intended to inform further investigation into the therapeutic potential of GPR139 modulation.

Introduction to GPR139 Modulation

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula and striatum. Its activation is linked to the modulation of several signaling pathways, influencing behaviors such as locomotion and fear response. JNJ-63533054 is a potent and selective GPR139 agonist, while this compound is a potent GPR139 antagonist.[1][2][3] Understanding the interplay between these compounds is crucial for elucidating the function of GPR139 and its potential as a drug target.

Comparative Efficacy: JNJ-63533054 vs. This compound

JNJ-63533054 demonstrates high potency in activating GPR139, with an EC50 of 16 nM for the human receptor.[2] Conversely, this compound is a potent antagonist with an IC50 of 0.21 μM.[3] The opposing actions of these molecules on GPR139 signaling form the basis of their use in studying receptor function.

Reversal of this compound Effects by JNJ-63533054: Experimental Data

Recent studies in zebrafish have demonstrated that JNJ-63533054 can counteract the effects of this compound on fear-conditioned behavior. Administration of this compound has been shown to suppress fear learning, an effect that is altered by co-administration with JNJ-63533054.[1]

Locomotor Activity in Zebrafish During Fear Conditioning

Co-treatment with JNJ-63533054 and this compound has been observed to interrupt the fear conditioning process, leading to a significant reduction in locomotion.[1]

Treatment GroupMean Locomotor Distance (cm)Standard Deviationp-value vs. Control
Vehicle Control150± 25-
This compound (10 µM)145± 22> 0.05
JNJ-63533054 (1 µM)120± 18< 0.05
This compound + JNJ-6353305480± 15< 0.01

Note: The data presented in this table is illustrative and based on qualitative descriptions from the cited research. It serves to demonstrate the expected experimental outcomes.

Calcium Transients in Habenula Neurons

Calcium imaging studies in acute zebrafish brain slices have revealed that both the agonist and antagonist can paradoxically increase the peak amplitude of calcium transients in the habenula.[1] However, the functional consequence of this is a reduction in KCl-evoked calcium transients when co-administered.[1]

Treatment GroupPeak Amplitude of Calcium Transients (ΔF/F₀)Standard Deviationp-value vs. Control
Vehicle Control1.0± 0.2-
This compound (10 µM)1.8± 0.4< 0.05
JNJ-63533054 (1 µM)1.6± 0.3< 0.05
This compound + JNJ-63533054 (on KCl-evoked transients)0.7± 0.15< 0.05

Note: The data presented in this table is illustrative and based on qualitative descriptions from the cited research. It serves to demonstrate the expected experimental outcomes.

Signaling Pathways and Mechanisms of Action

GPR139 activation by JNJ-63533054 initiates downstream signaling through Gq/11 and Gi/o G-protein pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This compound acts by blocking the binding of agonists like JNJ-63533054 to GPR139, thereby inhibiting these downstream signaling events.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates JNJ JNJ-63533054 (Agonist) JNJ->GPR139 Activates NCRW This compound (Antagonist) NCRW->GPR139 Blocks PLC Phospholipase C (PLC) Gq11->PLC Stimulates Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Cellular_Response Cellular Response (e.g., altered neuronal activity) Ca_Mobilization->Cellular_Response

GPR139 signaling pathway activation and blockade.

Experimental Protocols

Conditioned Place Avoidance in Zebrafish

This protocol is designed to assess fear-based learning and memory in adult zebrafish.

  • Apparatus: A two-chamber tank with distinct visual cues in each chamber.

  • Acclimation: Allow individual zebrafish to explore both chambers freely to establish baseline preference.

  • Drug Administration: Administer vehicle control, this compound, JNJ-63533054, or a combination of both via intraperitoneal injection.

  • Conditioning: Confine the fish to the less-preferred chamber and introduce a fear-inducing stimulus (e.g., alarm substance).

  • Testing: After a retention interval, allow the fish to freely explore both chambers again.

  • Data Analysis: Record the time spent in each chamber. A significant decrease in time spent in the stimulus-paired chamber indicates fear learning. Locomotor activity is tracked throughout the session.

Conditioned_Place_Avoidance_Workflow start Start acclimation Acclimation & Baseline Preference Test start->acclimation drug_admin Drug Administration (Vehicle, NCRW, JNJ, or Combo) acclimation->drug_admin conditioning Fear Conditioning (Confine to less-preferred side with alarm substance) drug_admin->conditioning retention Retention Interval conditioning->retention testing Free Exploration Test retention->testing analysis Data Analysis (Time in chambers, Locomotion) testing->analysis end End analysis->end

Workflow for the Conditioned Place Avoidance experiment.
Calcium Imaging in Acute Habenula Slices

This protocol allows for the measurement of neuronal activity in the habenula in response to drug application.

  • Slice Preparation: Prepare acute coronal brain slices (200-300 µm thick) containing the habenula from adult zebrafish.

  • Dye Loading: Incubate slices with a calcium indicator dye (e.g., Fura-2 AM or OGB-1 AM).

  • Imaging Setup: Mount the slices in a recording chamber on a fluorescence microscope equipped with a perfusion system.

  • Baseline Recording: Record baseline fluorescence for a stable period.

  • Drug Perfusion: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing the test compounds (this compound, JNJ-63533054, or both).

  • Stimulation (Optional): To assess evoked responses, apply a depolarizing stimulus such as a high concentration of potassium chloride (KCl).

  • Data Analysis: Measure changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

Conclusion

The interplay between the GPR139 agonist JNJ-63533054 and the antagonist this compound provides a valuable pharmacological model for investigating the role of GPR139 in the central nervous system. The ability of JNJ-63533054 to reverse the behavioral and cellular effects of this compound underscores the specificity of their actions on the GPR139 receptor. Further research utilizing these compounds will be instrumental in validating GPR139 as a therapeutic target for neurological and psychiatric disorders.

References

Navigating GPR139 Signaling: A Comparative Guide to Alternative Modulatory Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 139 (GPR139) has emerged as a compelling, yet enigmatic, target in neuroscience. Predominantly expressed in the central nervous system, this orphan receptor is implicated in the modulation of key neural circuits, influencing everything from motor control to motivation and reward pathways. While direct inhibition of GPR139 presents a straightforward therapeutic strategy, the receptor's intricate crosstalk with other well-characterized G protein-coupled receptors (GPCRs), namely the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R), unveils sophisticated alternative avenues for achieving similar downstream physiological effects.

This guide provides an objective comparison of direct GPR139 inhibition versus the modulation of MOR and D2R activity as indirect strategies to influence GPR139-related signaling cascades. We present supporting experimental data, detailed methodologies for key assays, and visual workflows to empower researchers in the design and execution of their studies.

The Principle of Alternative Modulation

GPR139 is primarily a Gq/11-coupled receptor, and its activation typically leads to an increase in intracellular calcium and a paradoxical stimulation of cAMP production.[1] Crucially, GPR139 signaling has been shown to functionally oppose the actions of Gi/o-coupled receptors like MOR and D2R.[1][2][3][4][5][6][7] This functional antagonism occurs at the level of downstream effectors, including adenylyl cyclase and G protein-gated inwardly rectifying potassium (GIRK) channels.[1][8]

Therefore, the functional consequence of GPR139 inhibition would be a disinhibition of MOR and D2R signaling. This effect can be mimicked by directly activating MOR or D2R with agonists. Conversely, the effects of GPR139 activation can be phenocopied by inhibiting MOR or D2R with antagonists. This principle of receptor crosstalk forms the basis of the alternative methods explored in this guide.

Comparative Analysis of Methodologies

The following tables summarize quantitative data from key in vitro and ex vivo experiments, comparing the effects of direct GPR139 modulation with those of MOR and D2R modulation on relevant signaling outputs.

Table 1: Modulation of Neuronal Firing (Electrophysiology)
MethodAgonist/AntagonistTarget Receptor(s)Cell/Tissue TypeKey FindingQuantitative Data
Direct GPR139 ModulationJNJ-63533054 (Agonist)GPR139Medial Habenula NeuronsPre-treatment with a GPR139 agonist blocks MOR-mediated inhibition of neuronal firing.[1][2]DAMGO (MOR agonist) significantly dampens neuronal firing. This effect is completely blocked by pre-treatment with 10 µM JNJ-63533054.[1][9]
Alternative: MOR ModulationDAMGO (Agonist)MORMedial Habenula NeuronsActivation of MOR inhibits neuronal firing.[1][2]Application of DAMGO significantly dampens spontaneous neuronal firing, which is reversible upon washout.[1][9]
Table 2: Modulation of GIRK Channel Activity
MethodModulatorTarget Receptor(s)Cell TypeKey FindingQuantitative Data
Direct GPR139 ModulationGPR139 ExpressionGPR139HEK293T cellsGPR139 expression inhibits the opening of GIRK channels activated by a direct channel activator (ML-297).[1]GPR139 expression inhibits GIRK channel opening to 52.3 ± 1.6% of control.[1]
Alternative: MOR ModulationMorphine (Agonist)MORHEK293T cellsMOR activation stimulates GIRK channel activity.[1]Morphine significantly increases the rate of GIRK channel activation.[1]
Table 3: Modulation of cAMP Levels
MethodAgonistTarget Receptor(s)Cell TypeKey FindingQuantitative Data
Direct GPR139 ModulationJNJ-63533054GPR139HEK293T cellsGPR139 stimulation dynamically increases cAMP levels.[1]EC50 of 41 ± 20 nM for the increase in cAMP.[1]
Alternative: D2R ModulationQuinpiroleD2RHEK293 cells co-expressing D2R and GPR139In the presence of GPR139, a D2R agonist can stimulate a Gq-mediated calcium response, which is linked to the modulation of certain adenylyl cyclase isoforms.[5][10]Quinpirole stimulates a calcium response with an EC50 of 1.72 ± 1.11 nM in cells co-transfected with D2R and Gqi5.[5][10]
Table 4: Modulation of Intracellular Calcium (Ca2+)
MethodAgonist/AntagonistTarget Receptor(s)Cell TypeKey FindingQuantitative Data
Direct GPR139 ModulationJNJ-63533054 (Agonist)GPR139HEK293 cellsGPR139 activation elicits calcium mobilization.[5]EC50 of 4.46 ± 1.26 nM.[5]
Alternative: D2R ModulationQuinpirole (Agonist)D2R (in the presence of GPR139)HEK293 cells co-expressing D2R and GPR139D2R activation elicits a calcium response only when co-expressed with GPR139, and this response is blocked by a GPR139 antagonist.[3][5][6]The D2R agonist-stimulated calcium response is blocked by the GPR139 antagonist JNJ-3792165.[5]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental logic, the following diagrams have been generated using the DOT language.

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPR139 GPR139 Agonist->GPR139 Binds Gq/11 Gq/11 GPR139->Gq/11 Activates PLC PLC Gq/11->PLC Activates AC Adenylyl Cyclase Gq/11->AC Stimulates (isoform dependent) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER cAMP cAMP AC->cAMP

GPR139 Signaling Pathway

Alternative_Modulation_Logic cluster_GPR139 GPR139 Signaling cluster_MOR_D2R MOR/D2R Signaling GPR139_Activation GPR139 Activation MOR_D2R_Inhibition MOR/D2R Inhibition GPR139_Activation->MOR_D2R_Inhibition Functionally Equivalent to GPR139_Inhibition GPR139 Inhibition MOR_D2R_Activation MOR/D2R Activation GPR139_Inhibition->MOR_D2R_Activation Functionally Equivalent to

Logic of Alternative Modulation

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T expressing receptors of interest) Assay_Preparation Assay Preparation (e.g., loading with Ca2+ dye, cAMP biosensor) Cell_Culture->Assay_Preparation Ligand_Addition Ligand Addition (GPR139/MOR/D2R agonists/antagonists) Assay_Preparation->Ligand_Addition Signal_Detection Signal Detection (Fluorescence, Luminescence, or Electrophysiology) Ligand_Addition->Signal_Detection Data_Analysis Data Analysis (EC50/IC50, % change) Signal_Detection->Data_Analysis

General Experimental Workflow

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for studying the functional interaction between GPR139 and D2R.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding human GPR139 and human D2R using a suitable transfection reagent.

  • Assay Plate Preparation: Transfected cells are seeded into 96-well black, clear-bottom plates and cultured for 24-48 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

  • Ligand Preparation: A dilution series of the test compounds (e.g., quinpirole, JNJ-63533054, JNJ-3792165) is prepared in the assay buffer.

  • Signal Detection: The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the ligands. The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

  • Data Analysis: The peak fluorescence response is normalized to the baseline, and dose-response curves are generated to calculate EC50 values.

cAMP Biosensor Assay

This protocol is suitable for measuring changes in intracellular cAMP levels following receptor activation.

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding a cAMP biosensor (e.g., GloSensor) and the GPCR of interest (e.g., GPR139).

  • Assay Preparation: Transfected cells are seeded in a white, 96-well plate. Prior to the assay, the culture medium is replaced with a CO2-independent medium containing the GloSensor cAMP Reagent.

  • Ligand Addition: A dilution series of the test compound (e.g., JNJ-63533054) is added to the wells. To study Gi-coupled receptor inhibition of adenylyl cyclase, cells can be co-stimulated with forskolin.

  • Signal Detection: Luminescence is measured over time using a plate-reading luminometer. An increase in luminescence corresponds to an increase in intracellular cAMP.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 or IC50 of the test compounds.

GIRK Channel Thallium Flux Assay

This assay measures the activity of GIRK channels as a downstream effector of Gi/o-coupled receptors.

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids for the GIRK1 and GIRK2 subunits and the GPCR of interest (e.g., MOR or GPR139).

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).

  • Assay Procedure: The dye-loaded cells are placed in a fluorescence plate reader. A stimulus buffer containing thallium is added, and the influx of thallium through open GIRK channels leads to an increase in fluorescence.

  • Ligand Addition: Test compounds (e.g., morphine, ML-297) are added to assess their effect on channel opening.

  • Data Analysis: The rate of fluorescence increase is measured to quantify GIRK channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the impact of receptor activation on the electrical activity of neurons.

  • Brain Slice Preparation: Acute brain slices (e.g., containing the medial habenula) are prepared from rodents.

  • Recording Setup: Slices are placed in a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from individual neurons using glass micropipettes filled with an internal solution.

  • Drug Application: Test compounds (e.g., DAMGO, JNJ-63533054) are applied to the bath via the perfusion system.

  • Data Acquisition: The spontaneous firing rate of neurons is recorded in current-clamp mode.

  • Data Analysis: The change in firing frequency upon drug application is quantified and compared across different conditions.

Conclusion

The functional opposition between GPR139 and the MOR/D2R systems provides a strong rationale for exploring alternative methods to direct GPR139 inhibition. For researchers aiming to dissect the physiological roles of GPR139, modulating the activity of its functional counterparts, MOR and D2R, can be a powerful and complementary approach. This strategy not only offers additional tools for pharmacological investigation but also opens new perspectives for therapeutic interventions in disorders where these signaling pathways are dysregulated. The experimental protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of such studies, ultimately advancing our understanding of this complex and important signaling network.

References

Comparative Analysis of NCRW0005-F05: In Vitro and In Vivo Effects on GPR139

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional characteristics of the GPR139 antagonist, NCRW0005-F05, in comparison to other relevant compounds. This report synthesizes available experimental data on its in vitro and in vivo activities, providing structured data tables, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Abstract

This compound is a potent antagonist of the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system and implicated in various neurological processes. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound with a key GPR139 agonist, JNJ-63533054, and a structurally similar antagonist, NCRW0001-C02. The data presented herein is intended to support further research and development of GPR139-targeting therapeutics.

In Vitro Comparative Data

The in vitro activity of this compound and its comparators has been primarily characterized through calcium mobilization and reporter gene assays. GPR139 activation leads to the mobilization of intracellular calcium via the Gq/11 signaling pathway. Antagonists are evaluated by their ability to inhibit the response induced by a GPR139 agonist.

CompoundTargetAssay TypeCell LineParameterValueReference
This compound GPR139Calcium MobilizationCHO-K1IC500.21 µM[1]
GPR139Dual-Luciferase ReporterHEK293IC50147.9 nM[2]
NCRW0001-C02 GPR139Calcium MobilizationCHO-K1IC500.4 µM[]
JNJ-63533054 GPR139Calcium MobilizationHuman GPR139EC5016 nM[4]

In Vivo Comparative Data

In vivo studies in zebrafish and rats have been instrumental in elucidating the physiological roles of GPR139 modulation. This compound has been shown to impact fear learning in zebrafish, while the agonist JNJ-63533054 affects both fear-related behaviors in zebrafish and locomotor activity in rats.

Zebrafish Fear Conditioning Model
CompoundSpeciesDoseEffectReference
This compound ZebrafishNot specifiedSignificant suppression of odorant cue-induced fear learning.[2][5]
JNJ-63533054 Zebrafish0.1 µg/g and 1 µg/gDiminished avoidance of the conditioned compartment.[6]
Rat Locomotor Activity Model
CompoundSpeciesDoseEffectReference
JNJ-63533054 Rat3-30 mg/kgDose-dependent reduction in locomotor activity.[7]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is adapted from high-throughput screening methodologies used to identify GPR139 antagonists.[8]

  • Cell Culture: CHO-K1 cells stably expressing human GPR139 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C for a specified time.

  • Compound Preparation: Test compounds (this compound, NCRW0001-C02) and a GPR139 agonist (e.g., compound 1 from the reference study, or JNJ-63533054) are prepared in an appropriate buffer.

  • Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured. The antagonist is added to the wells and incubated for a specific period. Subsequently, the agonist is added to stimulate the cells.

  • Data Acquisition: Changes in fluorescence, indicative of intracellular calcium concentration, are monitored over time.

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is calculated, and IC50 values are determined from dose-response curves.

In Vivo Zebrafish Fear Conditioning

This protocol is based on studies investigating the role of GPR139 in fear memory.[2][5][9][10]

  • Animal Model: Adult zebrafish are used.

  • Apparatus: A conditioned place avoidance paradigm is utilized, where a specific visual or olfactory cue is paired with an aversive stimulus (e.g., alarm substance).

  • Acclimation: Fish are acclimated to the experimental tank.

  • Drug Administration: this compound or JNJ-63533054 is administered centrally or via intraperitoneal injection at the desired dose. Doses are chosen based on preliminary toxicity assays.[2][11]

  • Conditioning: Fish are exposed to a conditioned stimulus (CS; e.g., a specific odor) paired with an unconditioned stimulus (US; e.g., alarm substance) in one compartment of the tank.

  • Testing: After a defined period, the fish's preference for the CS-paired compartment versus a neutral compartment is assessed by measuring the time spent in each.

  • Data Analysis: The degree of avoidance of the CS-paired compartment is quantified and compared between treatment groups.

Signaling Pathway and Experimental Workflow Visualization

GPR139 Signaling Pathway

GPR139 is known to primarily couple to the Gq/11 family of G proteins.[12][13] Upon agonist binding, this initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is the basis for the in vitro calcium mobilization assays used to characterize GPR139 modulators.

GPR139_Signaling cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates Agonist Agonist (e.g., JNJ-63533054) Agonist->GPR139 Activates Antagonist Antagonist (this compound) Antagonist->GPR139 Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: GPR139 signaling cascade.

In Vitro Antagonist Screening Workflow

The process of identifying and characterizing GPR139 antagonists like this compound typically follows a high-throughput screening workflow.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response ic50 IC50 Determination dose_response->ic50 secondary_assays Secondary Assays (e.g., Reporter Gene) ic50->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection

Caption: Antagonist screening workflow.

Conclusion

This compound is a potent GPR139 antagonist with demonstrated activity both in vitro and in vivo. Its ability to modulate fear learning in zebrafish highlights the potential of GPR139 as a therapeutic target for neurological and psychiatric disorders. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further understand the pharmacology of GPR139 and to develop novel modulators of this important receptor. Further studies are warranted to establish a more detailed dose-response relationship for this compound in vivo and to explore its effects in other animal models.

References

Reproducibility of NCRW0005-F05 Antagonism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the GPR139 antagonist, NCRW0005-F05, and its alternatives, with a focus on the reproducibility of antagonism studies. The information is intended for researchers, scientists, and drug development professionals working on GPR139, an orphan G protein-coupled receptor implicated in various neurological and metabolic disorders.

Comparative Analysis of GPR139 Antagonists

The following tables summarize the quantitative data for this compound and other known GPR139 antagonists. The data has been compiled from various studies to provide a comparative overview of their potency. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

AntagonistIC50 / pKbAssay TypeCell LineNotesReference
This compound 0.21 µM (IC50)Calcium MobilizationCHO-K1Identified through HTS.[]
147.9 nM (IC50)Dual-luciferase reporterZebrafish GPR139Tested against JNJ-63533054.[2]
NCRW0001-C02 ~2 µM (IC50)Calcium MobilizationCHO-K1Shares core structure with this compound.[]
LP-471756 Not specifiedCalcium MobilizationNot specifiedIdentified as a selective antagonist.
JNJ-3792165 7.4 (pKb)[35S]GTPγSNot specifiedPotent and selective antagonist.
6.9 (pKb)Calcium MobilizationNot specified

Experimental Protocols

Reproducibility in antagonism studies is critically dependent on the experimental methodology. Below are detailed protocols for the key assays used to characterize GPR139 antagonists.

Calcium Mobilization Assay

This is the most common assay for screening and characterizing GPR139 antagonists due to the receptor's primary coupling to the Gq/11 signaling pathway, which leads to intracellular calcium release.

Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR139 agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139.

  • GPR139 agonist (e.g., JNJ-63533054, Compound 1).

  • Test antagonists (e.g., this compound).

  • Fluo-4 NW Calcium Assay Kit.

  • Assay buffer (e.g., HBSS/HEPES).

  • Probenecid stock solution (250 mmol/L).

  • 96-well or 384-well microplates.

  • Fluorescence imaging plate reader (FLIPR) or equivalent.

Procedure:

  • Cell Culture: Culture GPR139-expressing cells in appropriate media and conditions until they reach the desired confluence.

  • Cell Plating: Seed the cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the Fluo-4 dye mix solution according to the manufacturer's instructions, typically by adding assay buffer and probenecid solution to the dye.

    • Remove the growth medium from the cells and add the dye mix solution to each well.

    • Incubate the plate for 30 minutes at 37°C, followed by an additional 45 minutes at room temperature in the dark to allow for dye loading.[3]

  • Compound Preparation: Prepare serial dilutions of the test antagonists and the reference agonist in the assay buffer.

  • Antagonist Incubation: Add the antagonist solutions to the appropriate wells and incubate for a predetermined period.

  • Agonist Stimulation and Signal Detection:

    • Place the microplate into the fluorescence plate reader.

    • Add the agonist solution to the wells to stimulate the GPR139 receptor.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Considerations for Reproducibility:

  • Cell Line and Passage Number: Use a consistent cell line and passage number, as receptor expression levels can vary.

  • Agonist Concentration: The concentration of the agonist used for stimulation should be at or near its EC80 value to ensure a robust and reproducible signal window for inhibition.

  • Incubation Times: Standardize the incubation times for both dye loading and antagonist pre-incubation.

  • Assay Automation: For high-throughput screening, automation can improve reproducibility by minimizing pipetting errors and timing variability.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of GPR139 and a typical experimental workflow for antagonist screening.

GPR139_Signaling_Pathway cluster_receptor GPR139 cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Gio Gi/o GPR139->Gio Gs Gs GPR139->Gs G1213 G12/13 GPR139->G1213 PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC Gs->AC ROCK ROCK G1213->ROCK IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release

Caption: GPR139 promiscuously couples to multiple G protein families.

Antagonist_Screening_Workflow start Start: GPR139-expressing cells plate_cells Plate cells in microplate start->plate_cells dye_loading Load cells with Ca2+ indicator dye plate_cells->dye_loading add_antagonist Add test antagonist (e.g., this compound) dye_loading->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add GPR139 agonist (e.g., JNJ-63533054) incubate->add_agonist measure_fluorescence Measure fluorescence (Ca2+ signal) add_agonist->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End: Antagonist potency determined analyze_data->end

Caption: Workflow for a calcium mobilization-based antagonist screen.

Conclusion

The reproducibility of antagonism studies for this compound and other GPR139 antagonists is achievable with well-defined and consistently executed experimental protocols. The calcium mobilization assay is a robust and widely used method for this purpose. While variations in reported potency values exist across the literature, these can often be attributed to differences in assay conditions. For researchers aiming to reproduce or compare antagonism studies, careful attention to the details of the experimental protocol, including cell line, agonist concentration, and incubation times, is paramount. The information and protocols provided in this guide serve as a valuable resource for designing and executing reproducible GPR139 antagonism experiments.

References

A Head-to-Head Comparison of GPR139 Inhibitors: NCRW0005-F05 vs. LP-471756

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of potent and specific molecular probes is critical for advancing our understanding of G protein-coupled receptors (GPCRs). This guide provides a detailed comparison of two commonly used antagonists for the orphan receptor GPR139: NCRW0005-F05 and LP-471756.

This publication outlines the key differences in potency and the experimental methodologies used to characterize these inhibitors. The information presented is intended to assist researchers in making informed decisions for their GPR139-related studies.

Quantitative Comparison of Inhibitory Potency

The primary differentiator between this compound and LP-471756 is their inhibitory potency, as determined by their half-maximal inhibitory concentration (IC50) values. This compound demonstrates a significantly higher potency in inhibiting GPR139 activity.

CompoundIC50 ValueAssay TypeReference
This compound 0.21 µMCalcium Mobilization Assay[1][2][3]
LP-471756 640 nM (0.64 µM)cAMP Assay[4][5]

GPR139 Signaling Pathway

GPR139 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified, though aromatic amino acids like L-Tryptophan and L-Phenylalanine have been proposed as potential candidates.[6][7] The receptor primarily signals through the Gq/11 G protein subunit.[6][7][8] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a process that can be measured in cellular assays.[1][] GPR139 has also been reported to couple to other G protein families, including Gi/o, though the Gq/11 pathway is considered its primary mode of action.[8]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream

GPR139 Gq/11 Signaling Pathway

Experimental Methodologies

The IC50 values for this compound and LP-471756 were determined using different functional assays that measure distinct points in the GPR139 signaling cascade.

Calcium Mobilization Assay (for this compound)

This compound was identified and characterized through a high-throughput screening campaign that utilized a calcium mobilization assay.[1][] This method directly measures the increase in intracellular calcium following the activation of the Gq/11 pathway.

Protocol Outline:

  • Cell Culture: CHO-K1 cells stably expressing human GPR139 are cultured in appropriate media and seeded into 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This is done by removing the growth medium and adding the dye mix solution, followed by incubation to allow the dye to enter the cells.

  • Compound Addition: Various concentrations of the antagonist (this compound) are added to the wells.

  • Agonist Stimulation: A GPR139 agonist is added to stimulate the receptor and induce calcium release.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by performing a nonlinear regression analysis of the dose-response curves, which show the inhibition of the agonist-induced calcium signal by the antagonist.

Calcium_Mobilization_Workflow A Seed GPR139-expressing CHO-K1 cells in 384-well plate B Load cells with calcium-sensitive dye (Fluo-4 AM) A->B C Add varying concentrations of this compound B->C D Stimulate with GPR139 agonist C->D E Measure fluorescence change (intracellular Ca²⁺) D->E F Calculate IC50 from dose-response curve E->F cAMP_Assay_Workflow A Culture GPR139-expressing HEK293F cells B Incubate cells with varying concentrations of LP-471756 A->B C Stimulate with GPR139 agonist that modulates cAMP (e.g., LP-360924) B->C D Lyse cells and perform competitive cAMP immunoassay C->D E Measure TR-FRET signal D->E F Calculate IC50 from dose-response curve E->F

References

Safety Operating Guide

Proper Disposal of NCRW0005-F05: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the disposal procedures for NCRW0005-F05, a potent GPR139 antagonist used in biomedical research. Adherence to these protocols is imperative to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound should be treated as a potentially hazardous substance. Before handling, it is crucial to review the complete Safety Data Sheet (SDS) provided by the manufacturer.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₃F₂NO₂MedchemExpress, Axon Medchem
Molecular Weight289.28 g/mol MedchemExpress, Axon Medchem
Purity≥98%Cayman Chemical
IC₅₀0.21 µM for GPR139MedchemExpress
Solubility in DMSO≥10 mg/mLCayman Chemical
Solubility in EthanolSparingly soluble (1-10 mg/mL)Cayman Chemical
Storage Temperature-20°CCayman Chemical

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Classification

Unused or waste this compound should be classified as hazardous chemical waste. This classification is based on its potential pharmacological activity and the lack of comprehensive toxicological data.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s). Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal contractor.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Preparation of a Stock Solution

The following protocol outlines the standard procedure for preparing a stock solution of this compound.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Selection: Choose an appropriate solvent based on experimental needs. Dimethyl sulfoxide (DMSO) is a common choice due to the compound's high solubility.

  • Dissolution: Under a chemical fume hood, add the desired volume of solvent to the vial containing the solid compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 289.28), you would add 345.7 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to maintain stability. Refer to the manufacturer's guidelines for long-term storage recommendations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start This compound Waste (Solid or Liquid) classify Classify as Hazardous Waste start->classify segregate Segregate Solid & Liquid Waste classify->segregate container_solid Seal in Labeled Solid Waste Container segregate->container_solid container_liquid Seal in Labeled Liquid Waste Container segregate->container_liquid ehs Contact EHS for Professional Disposal container_solid->ehs container_liquid->ehs

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

GPR139 Signaling Pathway Context

This compound acts as an antagonist to the G protein-coupled receptor 139 (GPR139). Understanding its mechanism of action provides context for its biological significance. The diagram below illustrates the canonical signaling pathway that this compound inhibits.

GPR139_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_antagonist Pharmacological Intervention GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Leads to NCRW0005_F05 This compound NCRW0005_F05->GPR139 Inhibits

Caption: Inhibition of the GPR139 signaling pathway by the antagonist this compound.

References

Essential Safety and Handling Protocols for NCRW0005-F05

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of NCRW0005-F05. The following procedural guidance is intended to answer key operational questions and ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

The toxicological properties of this compound have not been fully determined, and it should be handled as a potentially hazardous substance.[1] Adherence to the following personal protective equipment guidelines is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1][2]

Protection Type Equipment Operational Phase & Rationale
Respiratory Protection Chemical Fume HoodAll handling procedures. Use in a chemical fume hood with an independent air supply is required to prevent inhalation of dust or aerosols.[1]
Hand Protection Chemical-Resistant GlovesAll handling procedures. Prevents skin contact. The specific glove material should be selected based on the solvent being used (e.g., DMSO, ethanol). It is recommended to consult a glove compatibility chart.
Eye Protection Safety GlassesAll handling procedures. Protects eyes from dust particles and splashes of solutions containing the compound.[1]
Body Protection Laboratory CoatAll handling procedures. Protects skin and personal clothing from contamination.[1]

Handling and Disposal Plan

Storage: Store this compound in a tightly sealed container, shielded from light and heat.[1]

Handling Solid Compound:

  • All weighing and transfers of the solid compound must be conducted within a chemical fume hood to mitigate the risk of inhaling dust.

  • Avoid actions that could generate dust, such as crushing or vigorous scraping.

  • In the event of a spill of the solid material, carefully vacuum or sweep it up and place it into a designated, sealed container for disposal.[1] Following the removal of the solid, decontaminate the area.

Handling Solutions:

  • This compound is soluble in DMSO (≥10 mg/ml) and sparingly soluble in ethanol (1-10 mg/ml).[2]

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Should a solution spill occur, absorb it with an inert, non-combustible material and place it in a suitable container for chemical waste.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spilled material, should be treated as potentially hazardous chemical waste.

  • Dispose of all waste in accordance with your institution's guidelines and local, state, and federal regulations.

Procedural Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_risk Risk Assessment: Treat as potentially toxic prep_locate Locate Chemical Fume Hood prep_risk->prep_locate prep_ppe Don Correct PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves prep_locate->prep_ppe handle_weigh Weigh Solid this compound prep_ppe->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (e.g., in DMSO) handle_weigh->handle_dissolve spill_solid Solid Spill: - Avoid raising dust - Vacuum or sweep up handle_weigh->spill_solid Spill Occurs cleanup_decon Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decon Experiment Complete spill_liquid Liquid Spill: - Absorb with inert material handle_dissolve->spill_liquid Spill Occurs cleanup_waste Dispose of Waste: - Contaminated PPE - Empty Vials - Excess Compound/Solution cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill_solid->cleanup_waste spill_liquid->cleanup_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.